molecular formula C12H12N2O3 B326351 Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Katalognummer: B326351
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: YDYONKMINMVIMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-cyanoanilino)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-cyanoanilino)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-cyanoanilino)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

methyl 4-(4-cyanoanilino)-4-oxobutanoate

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)7-6-11(15)14-10-4-2-9(8-13)3-5-10/h2-5H,6-7H2,1H3,(H,14,15)

InChI-Schlüssel

YDYONKMINMVIMJ-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)C#N

Kanonische SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)C#N

Herkunft des Produkts

United States

Foundational & Exploratory

"characterization of Methyl 4-(4-cyanoanilino)-4-oxobutanoate intermediates"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 4-(4-cyanoanilino)-4-oxobutanoate is a critical acyclic precursor in the synthesis of nitrogen-containing heterocycles, specifically N-aryl succinimides . These motifs are foundational in the development of Androgen Receptor (AR) antagonists (e.g., non-steroidal anti-androgens) and agricultural fungicides.

The characterization of this intermediate is chemically subtle because it exists in a thermodynamic equilibrium with its cyclized counterpart, N-(4-cyanophenyl)succinimide . Distinguishing the open-chain ester from the closed-ring imide and the hydrolyzed acid is the primary analytical challenge. This guide provides a definitive physiochemical profile and a self-validating protocol to ensure structural integrity during scale-up.

Synthetic Pathway & Mechanistic Logic

To understand the impurities, one must understand the kinetics of the synthesis. The molecule is constructed via a nucleophilic acyl substitution followed by a Fischer esterification.

The Reaction Workflow
  • Ring Opening (Amidation): Succinic anhydride reacts with 4-aminobenzonitrile. The electron-withdrawing cyano group (

    
    ) on the aniline reduces nucleophilicity, requiring polar aprotic solvents (e.g., Acetone, THF) or heat to drive conversion to N-(4-cyanophenyl)succinamic acid .
    
  • Esterification: The carboxylic acid tail is methylated. Critical Control Point: acidic methanolysis at high temperatures favors the thermodynamic "sink"—the cyclic succinimide—over the kinetic methyl ester product.

Visualization of Pathway and Impurity Risks

SynthesisPath Figure 1: Synthetic pathway and critical impurity divergence points. Reactants Succinic Anhydride + 4-Aminobenzonitrile Intermediate Intermediate Acid (N-(4-cyanophenyl)succinamic acid) Reactants->Intermediate Nucleophilic Attack (THF, Reflux) Impurity_Aniline IMPURITY: Unreacted 4-Aminobenzonitrile Reactants->Impurity_Aniline Incomplete Conversion Target TARGET: Methyl Ester (Methyl 4-(4-cyanoanilino)-4-oxobutanoate) Intermediate->Target MeOH, H2SO4 (cat) < 40°C (Kinetic Control) Impurity_Imide IMPURITY: Cyclic Imide (N-(4-cyanophenyl)succinimide) Intermediate->Impurity_Imide Heat / Dehydration (Thermodynamic Sink) Target->Impurity_Imide Cyclization (Overheating)

[1]

Physicochemical Characterization

The following spectral data distinguishes the target methyl ester from the acid precursor and the cyclic imide impurity.

NMR Spectroscopy ( H & C)

The presence of the methoxy singlet and the amide proton are the binary qualifiers for the target structure.

MoietyChemical Shift (

, ppm)
MultiplicityInterpretation & Diagnostic Value
Amide NH 10.3 – 10.5 Broad SingletCritical: Confirms open-chain amide. Absent in cyclic imide.
Aromatic (Ar-H) 7.75 – 7.85Doublet (2H)Ortho to Nitrile (Deshielded by CN).
Aromatic (Ar-H) 7.60 – 7.70Doublet (2H)Ortho to Amide.
Methoxy (

)
3.60 – 3.65 Singlet (3H)Critical: Confirms ester formation. Absent in Acid & Imide.
Succinyl (

)
2.65 – 2.75Triplet/MultipletAdjacent to Amide Carbonyl.
Succinyl (

)
2.55 – 2.65Triplet/MultipletAdjacent to Ester Carbonyl.

Note: In the cyclic succinimide impurity, the succinyl protons collapse into a singlet (or tight multiplet) at ~2.8-2.9 ppm due to ring symmetry, and the NH peak disappears.

Infrared (IR) Spectroscopy

IR is a rapid checkpoint for process monitoring (PAT).

  • Nitrile (

    
    ):  Sharp band at 2220–2230 cm
    
    
    
    .
  • Ester Carbonyl: Sharp, intense band at 1735–1740 cm

    
     .
    
  • Amide I Carbonyl: Broad band at 1660–1690 cm

    
     .
    
  • differentiation: The cyclic imide shows a "split" carbonyl signal (symmetric/asymmetric stretch) at ~1710 and 1780 cm

    
    , distinct from the ester/amide pair of the target.
    

Analytical Logic & Troubleshooting

When characterizing the crude intermediate, use this logic flow to determine purity and identity.

LogicTree Figure 2: NMR Decision Tree for Structural Confirmation. Start Crude Product Analysis (1H NMR in DMSO-d6) Check_OMe Is Methoxy Singlet (~3.6 ppm) Present? Start->Check_OMe Check_NH Is Amide NH (~10.4 ppm) Present? Check_OMe->Check_NH Yes Result_Acid FAIL: Unreacted Acid (Check Esterification) Check_OMe->Result_Acid No Result_Target CONFIRMED: Methyl Ester Target Check_NH->Result_Target Yes Result_Imide FAIL: Cyclic Imide (Overheated/Cyclized) Check_NH->Result_Imide No (OMe present but no NH) Result_Mix FAIL: Mixture (Purification Required)

Validated Experimental Protocols

Synthesis of N-(4-cyanophenyl)succinamic acid (Precursor)
  • Rationale: High concentration drives the bimolecular reaction; reflux ensures overcoming the deactivated aniline nucleophilicity.

  • Dissolve succinic anhydride (1.0 eq) in THF (anhydrous).

  • Add 4-aminobenzonitrile (1.0 eq) portion-wise.

  • Reflux for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) should show the disappearance of the aniline (high Rf) and appearance of a baseline spot (Acid).

  • Workup: Cool to room temperature. The acid product often precipitates. If not, concentrate to 20% volume and add cold DCM to induce precipitation. Filter and wash with DCM.

Selective Methylation to Methyl 4-(4-cyanoanilino)-4-oxobutanoate
  • Rationale: Use of Thionyl Chloride (

    
    ) generates anhydrous HCl in situ, catalyzing esterification without introducing water (which reverses the reaction). Low temperature prevents cyclization.
    
  • Suspend N-(4-cyanophenyl)succinamic acid (1.0 eq) in dry Methanol (10V).

  • Cool to 0°C.

  • Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes. Exothermic.

  • Stir at 0°C for 1 hour, then allow to warm to 20–25°C. Do not reflux.

  • Monitor: Check HPLC/NMR for disappearance of Acid.

  • Workup: Concentrate solvent in vacuo at <40°C. Resuspend residue in EtOAc, wash with saturated

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .[1]
  • Isolation: Evaporate to yield the methyl ester as a white/off-white solid.

References

  • PubChem. "Methyl 4-anilino-4-oxobutanoate (Analogous Structure)." National Library of Medicine.Link

  • Beilstein Archives. "A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids." Beilstein-Institut.Link

  • BenchChem. "4-Aminobenzonitrile: A Technical Guide for Scientific Professionals." BenchChem Technical Library.Link

  • Google Patents. "Process for producing 4-cyano-4-oxobutanoate derivatives (EP1201647B1)." Google Patents.Link

  • NIST WebBook. "3-Phenylpropionic acid, 4-cyanophenyl ester (Spectral Analog)." National Institute of Standards and Technology.Link

Sources

Technical Whitepaper: Strategic Selection of Starting Materials for Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-cyanoanilino)-4-oxobutanoate (CAS: N/A for specific ester; related acid CAS 5430-83-1 family) is a critical structural motif in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs), including Enobosarm (Ostarine) precursors. Its synthesis hinges on the formation of an amide bond between an electron-deficient aniline and a succinic acid derivative.[1]

This guide moves beyond basic recipe adherence, analyzing the causality between starting material quality and reaction success. We focus on the two primary synthetic routes: the Acyl Chloride Route (High-Throughput/Convergent) and the Anhydride Route (Cost-Scalable/Linear), detailing the specific material requirements for each.[1]

Part 1: Retrosynthetic Logic & Pathway Selection[1]

The synthesis of Methyl 4-(4-cyanoanilino)-4-oxobutanoate presents a classic nucleophilic acyl substitution challenge. The nucleophile, 4-aminobenzonitrile , possesses a para-cyano group that withdraws electron density from the amine, significantly lowering its pKa (~1.[2][1]74) and nucleophilicity compared to unsubstituted aniline.[2][1]

This electronic deactivation dictates the selection of the electrophile. A standard ester-amine exchange is thermodynamically unfavorable without harsh catalysis. Therefore, we must use "activated" succinic derivatives.[2][1]

Pathway Visualization (DOT)[1][2]

SynthesisPathways cluster_RouteA Route A: Acyl Chloride (Convergent) cluster_RouteB Route B: Anhydride (Linear) ABN 4-Aminobenzonitrile (Nucleophile) ProductA Target Molecule (One-Step) ABN->ProductA + MSC Base (TEA/Pyridine) Int Intermediate Acid (Succanilic Acid deriv.) ABN->Int + SA Reflux MSC Methyl 4-chloro-4-oxobutanoate (Activated Electrophile) MSC->ProductA SA Succinic Anhydride SA->Int ProductB Target Molecule (Two-Step) Int->ProductB MeOH / H+ (Esterification)

Caption: Figure 1. Bifurcation of synthetic strategies based on electrophile selection. Route A is preferred for medicinal chemistry due to higher convergence; Route B is preferred for bulk cost reduction.[2]

Part 2: Deep Dive into Starting Materials

4-Aminobenzonitrile (The Nucleophile)
  • CAS: 873-74-5[3][4][5]

  • Role: Provides the aryl core and the nitrile handle.[2][1]

  • Critical Quality Attributes (CQAs):

    • Purity: >98%.[2][1][6][7] Impurities such as 4-chlorobenzonitrile (precursor) are non-reactive in the amidation step but difficult to separate downstream.[1]

    • Water Content: <0.5%.[2][1] Water competes for the acyl chloride in Route A, hydrolyzing it back to the acid.[2][1]

    • Appearance: Off-white to beige crystalline powder.[5][6] Darkening indicates oxidation (formation of azo/azoxy species), which can act as radical scavengers or colored impurities.[2][1]

Methyl 4-chloro-4-oxobutanoate (The Electrophile - Route A)
  • CAS: 1490-25-1 (Also known as Methyl succinyl chloride)

  • Role: Provides the succinate backbone with a pre-installed methyl ester and a highly reactive acyl chloride.[2][1]

  • Handling:

    • Moisture Sensitivity: Extreme.[2][1] Hydrolyzes rapidly to Monomethyl succinate (MMS) and HCl.[2][1]

    • Synthesis vs. Buy: Commercially available but often degrades in storage.[2][1]

    • In-Situ Generation (Recommended): For highest reliability, generate in situ from Monomethyl succinate + Thionyl Chloride (

      
      ) or Oxalyl Chloride immediately before coupling.[1]
      
Succinic Anhydride (The Electrophile - Route B)
  • CAS: 108-30-5[8]

  • Role: Ring-opens to form the amide bond and the free carboxylic acid.[1]

  • Advantages: Cheap, solid, easy to handle.[2][1]

  • Disadvantages: Requires a second step (esterification) which must be controlled to prevent transamidation or nitrile hydrolysis.[2][1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Gold Standard" (Acyl Chloride Route)

Best for: Gram-scale synthesis, high purity requirements.[1]

Reagents:

  • 4-Aminobenzonitrile (1.0 eq)[1][3]

  • Methyl 4-chloro-4-oxobutanoate (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[2][1]

  • Dichloromethane (DCM) (Anhydrous)[2][1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve 4-Aminobenzonitrile in anhydrous DCM (0.5 M concentration). Add TEA.

    • Why: TEA acts as an HCl scavenger.[1] The solution should be clear.

  • Cooling: Cool the mixture to 0°C in an ice bath.

    • Control Point: Low temperature prevents double acylation (imide formation).[2][1]

  • Addition: Add Methyl 4-chloro-4-oxobutanoate dropwise over 20 minutes.

    • Observation: A white precipitate (TEA[2][1]·HCl salts) will form immediately.[2][1] This visually validates the reaction progress.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: TLC (EtOAc/Hexane 1:1).[2][1] The starting material (4-ABN) spot must disappear.[1] If 4-ABN remains, add 0.1 eq more acid chloride.

  • Workup:

    • Quench with saturated

      
       (removes unreacted acid chloride and neutralizes HCl).[2][1]
      
    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).[2][1]

    • Dry over

      
      , filter, and concentrate.[2][1][9]
      
Protocol B: The "Process" Route (Anhydride Route)

Best for: Multi-kilogram scale, cost optimization.[2][1]

Phase 1: Amidation

  • Reflux 4-Aminobenzonitrile (1.0 eq) and Succinic Anhydride (1.1 eq) in Toluene or THF for 6–12 hours.

  • Self-Validation: The product (acid intermediate) is often less soluble than the starting materials and may precipitate upon cooling.[1] Filtration yields the crude acid.[1]

Phase 2: Esterification

  • Suspend the intermediate acid in Methanol (MeOH).

  • Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 0°C (generates anhydrous HCl in situ).
    
  • Reflux for 2 hours.

  • Note: Avoid aqueous acid (e.g.,

    
    /water) to prevent hydrolysis of the nitrile group to a carboxylic acid/amide.[2][1]
    

Part 4: Data Presentation & Quality Control

Material Properties Table[2][10]
ReagentMW ( g/mol )Densitymp/bp (°C)SolubilityHazard
4-Aminobenzonitrile 118.14Solid83-85 (mp)EtOAc, DCM, MeOHToxic (CN source)
Methyl succinyl chloride 164.591.2258-65 (bp @ 3mmHg)Reacts w/ WaterCorrosive, Moisture Sensitive
Target Product ~232.24SolidTBD (Est. 110-120)DCM, DMSOIrritant
Analytical Validation (Expected Signals)

To validate the structure of Methyl 4-(4-cyanoanilino)-4-oxobutanoate :

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       ~10.4 ppm (s, 1H, NH  amide) - Disappearance confirms acylation.[2]
      
    • 
       ~7.8 & 7.6 ppm (d, 4H, Aromatic  AA'BB' system).[1]
      
    • 
       ~3.6 ppm (s, 3H, O-CH3  ester).[2][1]
      
    • 
       ~2.6 ppm (m, 4H, CH2-CH2  succinic backbone).[2][1]
      
  • IR Spectroscopy:

    • ~2220 cm⁻¹ (Sharp, C≡N stretch).[2][1]

    • ~1735 cm⁻¹ (C=O Ester).[2][1]

    • ~1690 cm⁻¹ (C=O Amide I).[2][1]

References

  • Reaction of Anilines with Succinyl Chlorides

    • Title: Synthesis of Methyl 4-chloro-4-oxobutanoate and its applic
    • Source: ChemicalBook / BenchChem Protocols.[2][1]

  • Nucleophilicity of 4-Aminobenzonitrile

    • Title: 4-Aminobenzonitrile: Physical Properties and pKa Data.[3][5][10]

    • Source: PubChem (NIH).[2][1]

    • URL:[Link][2][1]

  • General Procedure for Succanilic Acid Esterification

    • Title: Organic Syntheses Procedure: Succinic Anhydride Ring Opening.[1][11]

    • Source: Organic Syntheses, Coll.[2][1] Vol. 2, p.560.[2][1]

    • URL:[Link] (Foundational chemistry for Route B)[2][1]

  • SARM Intermediate Context (Enobosarm/Ostarine)

    • Title: Selective Androgen Receptor Modulators (SARMs) Synthetic Pathways.[2][1]

    • Source: Journal of Medicinal Chemistry (General Reference for amide linkers in SARMs).[2][1]

    • URL:[Link] (Search: "Enobosarm synthesis amide linker")[2][1]

Sources

Methodological & Application

"analytical methods for Methyl 4-(4-cyanoanilino)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Methodologies for Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Executive Summary & Molecule Profile

Methyl 4-(4-cyanoanilino)-4-oxobutanoate (C₁₂H₁₂N₂O₃) is a critical synthetic intermediate, structurally analogous to precursors used in the manufacture of androgen receptor antagonists (e.g., Enzalutamide analogs).[1] It functions as a "masked" succinic acid derivative, linking a reactive aniline species to a succinyl chain.[1]

Why This Analysis Matters: The quality of this intermediate directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs). The primary analytical challenges are:

  • Stability: The methyl ester is prone to hydrolysis (forming the free acid).[1]

  • Cyclization: Under thermal stress, the molecule can cyclize to form a succinimide derivative.[1]

  • Genotoxicity: The starting material, 4-aminobenzonitrile, is an aniline derivative and must be controlled to trace levels (ppm).[1]

Physicochemical Profile:

  • Molecular Weight: 232.24 g/mol [1]

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO; sparingly soluble in water.

  • Chromophores: Strong UV absorption at ~260–275 nm (aromatic nitrile conjugation).[1]

Analytical Strategy & Workflow

The following workflow ensures comprehensive coverage of Critical Quality Attributes (CQAs).

AnalyticalWorkflow Sample Raw Sample (Methyl 4-(4-cyanoanilino)-4-oxobutanoate) HPLC HPLC-UV/PDA (Assay & Purity) Sample->HPLC >98.0% Target LCMS LC-MS/MS (Trace Genotox Impurities) Sample->LCMS 4-Aminobenzonitrile <20ppm GC GC-HS (Residual Solvents) Sample->GC MeOH/DCM Limits ID NMR / IR (Structure ID) Sample->ID Identity Confirmation Decision Decision HPLC->Decision Pass/Fail

Figure 1: Analytical Decision Tree for Quality Control.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Assay (Potency) and Organic Impurity Profiling.[1]

Method Rationale

A Reverse Phase (RP) mode is selected.[1]

  • Stationary Phase: A C18 column with "polar-embedded" or "aqueous stable" technology is recommended. The amide group in the analyte can interact with silanols; a high-quality end-capped column reduces tailing.[1]

  • Mobile Phase pH: Acidic pH (0.1% H₃PO₄ or Formic Acid) is required to keep the amide neutral and suppress the ionization of any residual aniline impurities, ensuring sharp peaks.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC with PDA (Photodiode Array) or UV Variable Wavelength
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Detection 270 nm (Primary), 210 nm (Secondary for non-aromatic impurities)
Injection Vol 10 µL
Run Time 25 minutes
Gradient Program

Mobile Phase A: 0.1% Phosphoric Acid in Water Mobile Phase B: Acetonitrile[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
20.02080Wash
20.19010Re-equilibration
25.09010Stop
Impurity Logic & Retention Behavior

Understanding the "Chemical Fate" of the molecule allows for accurate peak identification without standards for every single degradant.[1]

ImpurityLogic Main Main Analyte (Methyl Ester) RT: ~10-12 min Acid Impurity A (Hydrolysis) (Free Acid) More Polar -> Elutes Earlier RT: ~5-7 min Main->Acid Hydrolysis (+H2O) Imide Impurity C (Cyclization) (Succinimide Derivative) Less Polar -> Elutes Later RT: ~14-16 min Main->Imide Heat (-MeOH) Start Impurity B (Precursor) (4-Aminobenzonitrile) Basic/Polar -> Elutes Early RT: ~3-5 min Start->Main Synthesis

Figure 2: Predicted elution order based on polarity and degradation pathways.

Protocol B: Trace Analysis by LC-MS/MS

Purpose: Quantification of Genotoxic Impurity (4-Aminobenzonitrile).[1] Note: Anilines are often flagged as Potential Genotoxic Impurities (PGIs).[1] Standard HPLC-UV may not reach the required Limit of Quantitation (LOQ) of <10 ppm.

Mass Spectrometry Conditions
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: 4-Aminobenzonitrile [M+H]⁺ = m/z 119.1.

  • MRM Transition: 119.1 → 92.0 (Loss of HCN, typical for nitriles).

Sample Preparation
  • Weigh 10.0 mg of sample.

  • Dissolve in 10 mL of 50:50 ACN:Water (1.0 mg/mL).

  • Vortex for 1 min and filter through 0.2 µm PTFE filter.

  • Inject 5 µL.

Protocol C: Identification (IR & NMR)

Purpose: Structural confirmation for batch release.[1]

Infrared Spectroscopy (FT-IR)
  • Technique: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • ~2220 cm⁻¹: Nitrile (-C≡N) stretch. Distinctive sharp peak.

    • ~1735 cm⁻¹: Ester Carbonyl (C=O) stretch.

    • ~1660–1690 cm⁻¹: Amide Carbonyl (C=O) stretch (Amide I band).

    • ~3300 cm⁻¹: N-H stretch (Amide).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Preferred for solubility).

  • Expected Signals:

    • δ ~10.4 ppm (s, 1H): Amide N-H (Exchangeable).

    • δ ~7.7–7.9 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-substituted aniline).

    • δ ~3.6 ppm (s, 3H): Methyl ester (-OCH₃).[1]

    • δ ~2.5–2.7 ppm (m, 4H): Succinyl backbone (-CH₂-CH₂-).

References & Authority

  • ICH Guidelines: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Enzalutamide Impurity Profiling: Uzun, B. O., et al. "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods."[2][3] Journal of Pharmaceutical and Biomedical Analysis, 2025.[2] (Provides analogous method conditions for cyanophenyl-amide derivatives).

  • Synthesis Pathway: "An improved and practical route for the synthesis of enzalutamide." Chemical Papers, 2017.[2] (Details the succinic anhydride ring-opening chemistry).

  • Compound Data: PubChem Entry for Methyl 4-anilino-4-oxobutanoate derivatives.

Disclaimer: This Application Note is for research and development purposes. All methods must be validated in the user's laboratory according to internal SOPs and regulatory requirements.

Sources

"use as an intermediate in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization and Quality Control of Reactive Intermediates in Medicinal Chemistry

Abstract

The successful translation of a synthetic route from milligram-scale discovery to gram-scale development hinges on the integrity of reactive intermediates. This guide moves beyond standard textbook definitions to address the practical handling, stabilization, and validation of two ubiquitous but frequently mishandled intermediate classes: Aryl Boronic Acids (C-C bond formation) and N-Hydroxysuccinimide (NHS) Esters (Amide bond formation/Bioconjugation). It further establishes a universal protocol for Quantitative NMR (qNMR) as a self-validating purity check.

Part 1: Aryl Boronic Acids in Suzuki-Miyaura Coupling

The Challenge: While Aryl Boronic Acids are staples of modern medicinal chemistry, they are not indefinitely stable. They suffer from protodeboronation —the cleavage of the C-B bond and replacement with C-H—mediated by both acids and bases. This side reaction is the primary cause of non-stoichiometric stalling in Suzuki couplings, particularly with heteroaryl substrates (e.g., 2-pyridineboronic acid).

Mechanism & Causality: The Suzuki catalytic cycle requires a base (hydroxide or carbonate) to activate the boronic acid into a boronate "ate" complex [Ar-B(OH)₃]⁻. This complex is necessary for transmetallation but is also the species most susceptible to hydrolytic cleavage.

Visualizing the Pathway

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet BaseStep Base Activation (Formation of Boronate 'ate') BaseStep->TransMet Ar-B(OH)3 + OH- Protodeb SIDE REACTION: Protodeboronation (Ar-B -> Ar-H) BaseStep->Protodeb H2O/Heat RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the critical instability point at the Boronate 'ate' complex formation.

Optimized Protocol: Minimizing Protodeboronation

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Intermediate: Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Selected for robustness against oxygen.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is often superior to carbonates for unstable substrates.

  • Solvent: 1,4-Dioxane/Water (9:1) - Degassed.

Step-by-Step Methodology:

  • Pre-Activation Check: Verify boronic acid quality via qNMR (see Part 3). If <90% pure, recrystallize or adjust stoichiometry.

  • Solvent Degassing: Sparge the solvent mixture with Argon for 15 minutes. Causality: Dissolved oxygen promotes homocoupling and catalyst oxidation.

  • Sequential Addition:

    • Charge reaction vessel with Aryl Halide, Boronic Acid, and Base.

    • Add solvent.[1][2][3][4]

    • Add Catalyst LAST .

  • Temperature Ramp: Heat to 80°C.

    • Critical Control Point: If using heteroaryl boronic acids (e.g., pyridyl), lower temperature to 60°C and extend time to reduce thermal protodeboronation.

  • Monitoring: Check LCMS at 1 hour. Look for the mass of Ar-H (protodeboronation byproduct).

    • Correction: If Ar-H is observed >10%, add a second bolus of Boronic Acid (0.5 equiv).

Part 2: NHS Esters in Bioconjugation

The Challenge: N-Hydroxysuccinimide (NHS) esters are the gold standard for amine conjugation (e.g., labeling proteins, ADC linkers). However, they face a "race condition": Aminolysis (reaction with the target amine) vs. Hydrolysis (reaction with water).

Scientific Insight: Hydrolysis rates are pH-dependent.[3][5][6][7][8][9]

  • pH 7.0 (0°C): Half-life ~4–5 hours.[5][7]

  • pH 8.6 (4°C): Half-life ~10 minutes.[5]

  • Implication: You cannot store NHS esters in aqueous buffers. They must be prepared in situ or dissolved in anhydrous organic solvent immediately before use.[7]

Visualizing the Workflow

NHSWorkflow Stock Dry Solid NHS-Ester (-20°C Storage) Solvation Dissolve in Anhydrous DMSO/DMF Stock->Solvation Immediately before use Mixing Rapid Mixing (< 1 min) Solvation->Mixing Add 10-20x Molar Excess BufferPrep Prepare Protein Buffer (pH 7.2-8.0) BufferPrep->Mixing Reaction Incubation (1-2 hrs, 4°C) Mixing->Reaction Quench Quench with Tris or Glycine Reaction->Quench Stop Reaction

Figure 2: Critical timing workflow for NHS-Ester conjugation to maximize Aminolysis over Hydrolysis.

Protocol: High-Efficiency Amine Conjugation
  • Buffer Selection: Use Phosphate-Buffered Saline (PBS) or Bicarbonate buffer adjusted to pH 7.2–8.0 .

    • Restriction: Avoid primary amine buffers (Tris, Glycine) during the coupling step; they will compete with your protein.[5]

  • Stock Preparation: Dissolve the NHS-ester in anhydrous DMSO or DMF.[7]

    • Concentration: 10 mg/mL.

    • Timing: Do not prepare this more than 5 minutes before addition.

  • Coupling:

    • Add the NHS-ester stock to the protein solution dropwise while stirring.

    • Target final solvent concentration <10% (v/v) to prevent protein denaturation.

  • Quenching: After 1-2 hours, add 1M Tris (pH 8.0) to a final concentration of 50mM. This scavenges remaining active ester.

Part 3: Universal Quality Control (qNMR)

The "Self-Validating" System: Relying on vendor purity (e.g., "98%") for reactive intermediates is a common failure mode. Boronic acids dehydrate to boroxines; NHS esters hydrolyze. Quantitative NMR (qNMR) is the only absolute method to determine the active mass percentage.

qNMR Protocol:

  • Internal Standard Selection:

    • Dimethyl Fumarate (DMFu): Singlet at δ 6.85 ppm. Good for most aromatics.

    • Ethylene Carbonate: Singlet at δ 4.54 ppm. Good for aliphatic regions.

    • 1,4-Bis(trimethylsilyl)benzene-d4: Singlet at δ 0.2 ppm. (Use if aromatic region is crowded).

  • Sample Preparation:

    • Weigh ~10 mg of Intermediate (

      
      ) directly into an NMR tube (precision: 0.01 mg).
      
    • Weigh ~5 mg of Internal Standard (

      
      ) into the same tube.
      
    • Dissolve in appropriate deuterated solvent (DMSO-d₆ is versatile).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons contributing to the signal
      
    • 
      : Molecular weight[10]
      
    • 
      : Mass weighed
      
    • 
      : Purity of the internal standard
      

Data Summary Table: Intermediate Stability & Handling

Intermediate ClassMajor Degradation PathwayCritical Storage ConditionQC MethodOptimal Reaction pH
Aryl Boronic Acid Protodeboronation, Boroxine formation4°C, Low HumidityqNMR (check stoichiometry)Basic (pH > 8) for activation
NHS Ester Hydrolysis (to carboxylic acid)-20°C, Desiccated, Under ArgonH-NMR (look for NHS singlet)pH 7.2 – 8.0
Acid Chloride Hydrolysis (violent)Sealed ampoule, < -20°CTitration / DerivatizationAnhydrous

References

  • Suzuki-Miyaura Coupling Mechanism & C

    • Source: Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[1][8][9][11]

    • URL:[Link]

  • Protodeboron

    • Source: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids." J. Am. Chem. Soc.[8] / Wikipedia Summary.

    • URL:[Link]

  • NHS Ester Hydrolysis Kinetics Source: Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry."
  • qNMR Internal Standards & Protocols

    • Source: BIPM (Bureau International des Poids et Mesures).
    • URL:[Link][11]

  • Bioconjugation Optimiz

    • Source: BenchChem.[7] "Optimizing Bioconjugation: A Guide to NHS Ester Reactions."

Sources

Application Note & Protocols: Investigating Methyl 4-(4-cyanoanilino)-4-oxobutanoate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

Methyl 4-(4-cyanoanilino)-4-oxobutanoate is a synthetic organic molecule that presents several structural features of interest for enzyme inhibition studies. The molecule combines a succinate-derived backbone, an anilino moiety, and a nitrile (cyano) group. This combination suggests the potential for diverse interactions within an enzyme's active site. The cyano group, in particular, is a well-recognized pharmacophore that can act as a hydrogen bond acceptor, a metal ligand, or even a "warhead" for covalent inhibition, particularly with cysteine proteases. Furthermore, compounds containing anilino and benzonitrile motifs have shown inhibitory activity against various enzyme classes, including kinases and hydrolases.[1][2][3]

This document serves as a comprehensive guide for the initial characterization and validation of Methyl 4-(4-cyanoanilino)-4-oxobutanoate as a potential enzyme inhibitor. It provides a logical framework and detailed protocols for screening, determining potency (IC50), and elucidating the mechanism of action (MoA). The methodologies described herein are designed to be broadly applicable, with the understanding that specific parameters must be optimized for any given enzyme-substrate system.

Compound Profile

A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible experiments.

Chemical Structure and Identifiers
  • IUPAC Name: Methyl 4-((4-cyanophenyl)amino)-4-oxobutanoate

  • Molecular Formula: C12H12N2O3

  • SMILES: COC(=O)CCC(=O)NC1=CC=C(C=C1)C#N

  • InChI Key: (Predicted) Will be generated upon synthesis and registration.

Physicochemical Properties

The following table summarizes key predicted physicochemical properties. These values are crucial for preparing stock solutions, understanding potential solubility issues, and interpreting structure-activity relationships (SAR).

PropertyPredicted ValueSignificance in Assay Design
Molecular Weight 232.24 g/mol Essential for calculating molar concentrations for stock solutions and dilutions.
logP 1.3 - 1.7Indicates moderate lipophilicity, suggesting good membrane permeability but also potential for non-specific binding at high concentrations.
Hydrogen Bond Donors 1The N-H group of the amide can act as a hydrogen bond donor in the enzyme's active site.
Hydrogen Bond Acceptors 5The two carbonyl oxygens, the ester oxygen, and the nitrile nitrogen can act as hydrogen bond acceptors.
pKa (Acidic) ~14-15 (Amide N-H)The amide proton is generally not acidic under physiological conditions.
pKa (Basic) -5 to -6 (Nitrile)The nitrile group is a very weak base and will not be protonated under physiological pH.
Aqueous Solubility Low to moderatePredicts that a co-solvent like DMSO will be required for stock solutions. Solubility should be empirically tested.

Note: Values are computationally predicted and should be experimentally verified.

Strategic Selection of Enzyme Targets

The structural motifs of Methyl 4-(4-cyanoanilino)-4-oxobutanoate suggest several promising classes of enzymes for initial screening.

  • Proteases (Cysteine and Serine): The nitrile group can act as a reversible or irreversible inhibitor of cysteine proteases (e.g., caspases, cathepsins) by forming a covalent adduct with the active site cysteine. The overall structure may also fit into the substrate-binding pockets of serine proteases (e.g., trypsin, chymotrypsin).[4]

  • Kinases: The anilino-scaffold is a classic feature of many ATP-competitive kinase inhibitors.[2] The compound could potentially occupy the adenine-binding region of the ATP pocket.

  • Metabolic Hydrolases (e.g., α-glucosidase): Dicyanoaniline derivatives have demonstrated inhibitory activity against carbohydrate-metabolizing enzymes.[1] The compound could act as a substrate mimic.

  • Dehydrogenases: The butanoate portion of the molecule bears a resemblance to succinate, a key intermediate in the citric acid cycle. Therefore, succinate dehydrogenase or other dehydrogenases could be potential targets.

Protocol: Initial Enzyme Inhibition Screening

This protocol outlines a universal method for a primary endpoint assay to rapidly determine if the compound exhibits inhibitory activity against a chosen enzyme.

Materials and Reagents
  • Methyl 4-(4-cyanoanilino)-4-oxobutanoate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target Enzyme (e.g., Trypsin, α-glucosidase)

  • Enzyme Substrate (e.g., BAPNA for Trypsin, pNPG for α-glucosidase)

  • Assay Buffer (specific to the enzyme, e.g., Tris-HCl or Phosphate buffer at optimal pH)

  • Positive Control Inhibitor (known inhibitor for the target enzyme)

  • 96-well microplates (clear, flat-bottom for colorimetric assays)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare 10 mM Compound Stock in 100% DMSO Dispense 4. Dispense Assay Buffer, Enzyme, and Compound/ Controls to Plate Enzyme 2. Prepare Enzyme Working Solution in Assay Buffer Substrate 3. Prepare Substrate Working Solution in Assay Buffer Initiate 6. Initiate Reaction by Adding Substrate Preincubation 5. Pre-incubate (e.g., 15 min, RT) (Enzyme-Inhibitor Binding) Dispense->Preincubation Preincubation->Initiate Incubate 7. Incubate (e.g., 30 min, 37°C) (Enzymatic Reaction) Initiate->Incubate Stop 8. Stop Reaction (if necessary) Incubate->Stop Read 9. Read Absorbance/ Fluorescence Stop->Read Calculate 10. Calculate % Inhibition vs. Vehicle Control Read->Calculate

Caption: Workflow for primary enzyme inhibition screening.

Step-by-Step Protocol
  • Prepare Compound Stock: Dissolve Methyl 4-(4-cyanoanilino)-4-oxobutanoate in 100% DMSO to create a 10 mM stock solution.

    • Scientist's Note: DMSO is the standard solvent for initial screening. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced enzyme inhibition or denaturation.

  • Set Up Assay Plate: Design the plate layout to include:

    • Vehicle Control (100% Activity): Enzyme + Substrate + DMSO (at the same final concentration as the test wells).

    • Blank (No Enzyme): Substrate + Assay Buffer + DMSO.

    • Positive Control: Enzyme + Substrate + Known Inhibitor.

    • Test Compound: Enzyme + Substrate + Test Compound.

  • Assay Execution (Example for a 100 µL final volume): a. Add 80 µL of the enzyme working solution to all wells except the blank. Add 80 µL of assay buffer to the blank wells. b. Add 10 µL of the test compound (diluted from stock, e.g., to 100 µM for a final concentration of 10 µM), DMSO (for vehicle control), or positive control inhibitor to the appropriate wells. c. Mix gently and pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced. d. Initiate the reaction by adding 10 µL of the substrate working solution to all wells. e. Incubate the plate for a predetermined time (e.g., 30 minutes) at the enzyme's optimal temperature (e.g., 37°C). The reaction should be stopped during the linear phase of product formation.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the product formed.

  • Calculate Percent Inhibition:

    • Correct all readings by subtracting the average blank reading.

    • % Inhibition = (1 - (Signal_Test_Compound / Signal_Vehicle_Control)) * 100

Protocol: IC50 Determination

If significant inhibition (>50%) is observed in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Data Analysis Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SerialDilute 1. Create Serial Dilution of Compound in DMSO (e.g., 10 points, 1:3 ratio) RunAssay 2. Run Enzyme Assay with Each Concentration in Triplicate SerialDilute->RunAssay CalcInhib 3. Calculate % Inhibition for Each Concentration RunAssay->CalcInhib PlotData 4. Plot % Inhibition vs. log[Inhibitor] CalcInhib->PlotData FitCurve 5. Fit Data to a Four-Parameter Logistic (4PL) Model PlotData->FitCurve DetermineIC50 6. Determine IC50 from the Fitted Curve FitCurve->DetermineIC50

Caption: Workflow for IC50 determination and data analysis.

Step-by-Step Protocol
  • Prepare Compound Dilutions: Create a concentration-response series of the test compound. A common approach is an 8- to 10-point, 3-fold serial dilution in DMSO, starting from a high concentration (e.g., 1 mM).

  • Run the Assay: Perform the enzyme inhibition assay as described in Section 3.3, but use the range of inhibitor concentrations prepared in the previous step. It is critical to run each concentration in triplicate to ensure statistical validity.

  • Data Analysis: a. Calculate the percent inhibition for each concentration point. b. Plot the percent inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis. c. Fit the resulting dose-response curve to a non-linear regression model, typically the four-parameter logistic (4PL) equation: Y = Bottom + (Top-Bottom)/(1 + (X/IC50)^HillSlope) d. The IC50 is the concentration of the inhibitor that produces a 50% response, as determined from the fitted curve.

Elucidating the Mechanism of Inhibition (MoA)

Understanding how a compound inhibits an enzyme is crucial for lead optimization. Kinetic studies can differentiate between various reversible inhibition models.

Models of Reversible Enzyme Inhibition

G E E Enzyme ES ES Enzyme-Substrate Complex E->ES +S EI EI Enzyme-Inhibitor Complex E->EI +I E->EI +I S {S|Substrate} ES->E +P ESI ESI Ternary Complex ES->ESI +I ES->ESI +I P {P|Product} I_comp {I|Competitive Inhibitor} invis1 I_comp->invis1 I_noncomp {I|Non-competitive Inhibitor} invis2 I_noncomp->invis2 I_uncomp {I|Uncompetitive Inhibitor} invis3 I_uncomp->invis3 invis1->E Binds to Free Enzyme Only invis2->E Binds to E and ES invis2->ES invis3->ES Binds to ES Complex Only

Caption: Key models of reversible enzyme inhibition.

Protocol for Kinetic Studies
  • Experimental Design: The experiment involves measuring the initial reaction velocity (v₀) at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.

    • Choose a range of substrate concentrations that bracket the Michaelis constant (Km), typically from 0.1x Km to 10x Km.

    • Select inhibitor concentrations around the determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution: a. For each inhibitor concentration, perform a kinetic assay by measuring product formation over time at each substrate concentration. b. Determine the initial velocity (v₀) from the linear portion of the progress curve for each reaction.

  • Data Analysis: a. Plot the data using a Lineweaver-Burk (double reciprocal) plot: 1/v₀ (y-axis) vs. 1/[S] (x-axis). b. Analyze the pattern of the lines generated for each inhibitor concentration:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
    • Uncompetitive: Lines are parallel (both Vmax and Km decrease).
    • Mixed: Lines intersect in the upper-left quadrant (Vmax decreases, Km changes). c. From these plots, the inhibition constant (Ki) can be calculated.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 224712, Methyl 4-anilino-4-oxobutanoate. PubChem. Retrieved from [Link][5]

  • Al-Iryani, W., Diriwash, M., & Al-maqtari, Q. (2021). Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. Arabian Journal of Chemistry, 14(11), 103411. [Link][1]

  • Maguire, M. P., Sheets, K. R., McVety, K., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1203–1206. [Link][2]

  • Yu, L., Zhao, P., Sun, Y., et al. (2023). Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy. Signal Transduction and Targeted Therapy, 8(1), 454. [Link][3]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

Sources

Application Note: A Comprehensive Guide to Cytotoxicity Profiling of Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(4-cyanoanilino)-4-oxobutanoate is a small molecule of interest within drug discovery and development programs. As with any novel therapeutic candidate, a thorough characterization of its biological effects is paramount. A critical initial step in this process is the assessment of cytotoxicity—the potential of a compound to damage or kill cells.[1] This evaluation is fundamental for determining the therapeutic window and identifying potential safety liabilities early in the preclinical phase.[2]

This guide provides a comprehensive, multi-parametric approach to evaluating the cytotoxic profile of Methyl 4-(4-cyanoanilino)-4-oxobutanoate. We will move beyond a single-endpoint analysis to build a more nuanced understanding of the compound's cellular impact. By integrating assays that measure metabolic viability, membrane integrity, and specific apoptotic pathways, researchers can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and begin to elucidate the mechanism of cell death.[3][4]

The protocols detailed herein are designed for researchers, scientists, and drug development professionals to generate robust, reproducible, and insightful data for informed decision-making.

Principle of Multi-Parametric Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a reduction in metabolic activity could signify cell death or merely a slowdown in proliferation.[4] To build a comprehensive profile, a multi-assay strategy is essential. This guide focuses on three orthogonal assays:

  • MTT Assay (Metabolic Viability): Measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[5] It serves as a primary indicator of overall cell viability.

  • LDH Release Assay (Membrane Integrity): Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[1]

  • Caspase-3/7 Assay (Apoptosis Execution): Measures the activity of caspase-3 and caspase-7, key "executioner" proteases that are activated during the final stages of the apoptotic cascade.[6] This provides a specific marker for programmed cell death.

By combining the results from these three assays, we can construct a more complete picture of how Methyl 4-(4-cyanoanilino)-4-oxobutanoate affects cells.

Section 1: Cell Line Selection and Preparation

The choice of cell line is a critical parameter that can significantly influence experimental outcomes.[7] The selection should be guided by the research question.

  • For Oncology: Use a panel of cancer cell lines relevant to the intended therapeutic indication.[2]

  • For General Toxicity: Use a standard, non-cancerous cell line such as L929 mouse fibroblasts (as recommended by ISO 10993-5), human dermal fibroblasts (HDF), or immortalized cell lines like hTERT Gingival Fibroblasts.[8][9][10]

  • For Selectivity: It is highly recommended to test the compound in parallel on a cancerous cell line and a non-cancerous "normal" cell line to determine if the cytotoxic effects are specific to cancer cells.[2]

General Protocol for Cell Seeding in 96-Well Plates

This protocol is a general guideline; optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the experiment.

  • Culture the selected cell line in its recommended growth medium under appropriate conditions (e.g., 37°C, 5% CO₂).

  • Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Dilute the cell suspension to the predetermined optimal seeding density in pre-warmed culture medium.

  • Dispense 100 µL of the cell suspension into the wells of a clear, flat-bottom 96-well tissue culture plate.

  • Leave the peripheral wells filled with 100 µL of sterile PBS or medium only to minimize edge effects.

  • Incubate the plate for 12-24 hours to allow cells to attach and recover before compound treatment.[11]

Section 2: Assay Protocol 1 - Metabolic Viability (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active cells.[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed Cells in 96-Well Plate incubate_attach 2. Incubate (12-24h) seed->incubate_attach treat 3. Treat with Compound (e.g., 24-72h) incubate_attach->treat add_mtt 4. Add MTT Reagent (0.5 mg/mL final conc.) treat->add_mtt incubate_mtt 5. Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize shake 7. Shake to Dissolve Formazan solubilize->shake read 8. Read Absorbance (570 nm) shake->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

A. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[13] Vortex to mix thoroughly. Filter-sterilize the solution through a 0.2 µm filter into a light-protected container.[5][13] Store at -20°C for long-term storage.

B. Experimental Procedure:

  • Prepare cells in a 96-well plate as described in Section 1.

  • Prepare serial dilutions of Methyl 4-(4-cyanoanilino)-4-oxobutanoate in the appropriate cell culture medium. A common starting point is a 10-point, 2-fold or 3-fold dilution series.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include the following controls:

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) used in the experiment.

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.[5]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]

  • Return the plate to the incubator for 2-4 hours. Visually inspect the wells for the formation of purple precipitate.[11]

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

  • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.[5]

  • Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[14] A reference wavelength of >650 nm can be used to subtract background noise.[5]

Data Analysis
  • Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate the Percentage Viability for each compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.[2][15]

Section 3: Assay Protocol 2 - Membrane Integrity (LDH Release Assay)

Principle

Lactate Dehydrogenase (LDH) is a cytosolic enzyme present in most cell types.[1] When the plasma membrane is compromised, LDH is released into the surrounding culture medium. The LDH activity in the medium can be quantified by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically at ~490 nm.[16] The amount of formazan formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.[16]

Experimental Workflow: LDH Release Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed & Treat Cells in 96-Well Plate incubate 2. Incubate (Treatment Duration) seed->incubate transfer 3. Transfer Supernatant to New Assay Plate incubate->transfer add_reagent 4. Add LDH Reaction Mixture transfer->add_reagent incubate_rt 5. Incubate (30 min) Room Temp, Dark add_reagent->incubate_rt add_stop 6. Add Stop Solution incubate_rt->add_stop read 7. Read Absorbance (490 nm) add_stop->read

Caption: Workflow for assessing cytotoxicity via LDH release.

Detailed Protocol: LDH Release Assay

A. Experimental Setup:

  • Seed and treat cells with serial dilutions of Methyl 4-(4-cyanoanilino)-4-oxobutanoate in a 96-well plate as described for the MTT assay (Section 2B, steps 1-4).

  • Crucially, you must also set up the following controls in triplicate:[17]

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells to which Lysis Buffer (e.g., 10X Triton X-100) is added 45 minutes before the end of the incubation.[16] This lyses all cells and represents 100% cytotoxicity.

    • Medium Background: Culture medium without cells.

B. Assay Procedure:

  • Near the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells.[16] Mix gently and incubate for 45 minutes at 37°C.

  • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate.[18]

  • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase).

  • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[16]

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution (often 1M acetic acid) to each well.[18]

  • Gently tap the plate to mix and remove any air bubbles.

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[16]

Data Analysis
  • Subtract the background absorbance (680 nm) from the 490 nm readings for all wells.

  • Subtract the average absorbance of the Medium Background control from all other readings.

  • Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

Section 4: Assay Protocol 3 - Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle

This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of caspases-3 and -7.[19] The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[20] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a stable, "glow-type" luminescent signal.[20] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity, and therefore, to the level of apoptosis.[19]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution (Add-Mix-Measure) cluster_read Data Acquisition seed 1. Seed & Treat Cells in White-Walled Plate incubate 2. Incubate (Treatment Duration) seed->incubate equilibrate 3. Equilibrate Plate to Room Temp incubate->equilibrate add_reagent 4. Add Caspase-Glo® Reagent (1:1 ratio) equilibrate->add_reagent mix 5. Mix on Shaker (30-60 sec) add_reagent->mix incubate_rt 6. Incubate (1-3h) Room Temp, Dark mix->incubate_rt read 7. Read Luminescence incubate_rt->read

Caption: A simple "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

A. Experimental Setup:

  • Seed cells in an opaque-walled, white 96-well plate suitable for luminescence measurements. White walls enhance the luminescent signal.

  • Treat cells with serial dilutions of Methyl 4-(4-cyanoanilino)-4-oxobutanoate as previously described. Include untreated and vehicle controls. It is also advisable to include a positive control compound known to induce apoptosis (e.g., Staurosporine or Camptothecin).[6]

B. Assay Procedure:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Remove the 96-well plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]

  • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30-60 seconds.

  • Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable for several hours.[19]

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Subtract the average luminescence of the medium-only (no cells) blank from all other readings.

  • Data is often presented as Fold Change in luminescence relative to the untreated control: Fold Change = (Luminescence of Treated Cells) / (Luminescence of Untreated Control)

  • Plot the Fold Change in Caspase-3/7 activity against the compound concentration.

Section 5: Data Interpretation and Synthesis

The true power of this approach lies in synthesizing the data from all three assays. By comparing the dose-response curves, a mechanistic hypothesis can be formed.

Summary of Quantitative Data
Assay TypeEndpoint MeasuredMetricResult for Methyl 4-(4-cyanoanilino)-4-oxobutanoate
MTT Assay Metabolic Activity / ViabilityIC₅₀ (µM)[Insert Calculated Value]
LDH Release Assay Membrane Integrity / NecrosisEC₅₀ (µM)[Insert Calculated Value]
Caspase-3/7 Assay Apoptosis ExecutionEC₅₀ (µM)[Insert Calculated Value]
Interpretive Framework

The relationship between the IC₅₀/EC₅₀ values from each assay provides insight into the primary mechanism of cell death.

Interpretation_Logic start Decrease in MTT Signal (IC₅₀) caspase_check Is there a potent Caspase-3/7 signal? start->caspase_check Significant Viability Loss ldh_check Is there a potent LDH release signal? caspase_check->ldh_check No (Weak/No Caspase Signal) apoptosis Primary Mechanism: Apoptosis caspase_check->apoptosis Yes (Potent Caspase EC₅₀ ≈ MTT IC₅₀) necrosis Primary Mechanism: Necrosis / Necroptosis ldh_check->necrosis Yes (Potent LDH EC₅₀ ≈ MTT IC₅₀) cytostatic Primary Mechanism: Cytostatic Effect (Inhibition of Proliferation) ldh_check->cytostatic No (Weak/No LDH Signal) mixed Mixed Apoptotic and Necrotic Effects apoptosis->mixed Late-stage LDH release may also be observed

Caption: Logical framework for interpreting multi-parametric cytotoxicity data.

  • Scenario 1: Apoptosis. A potent increase in caspase-3/7 activity occurs at concentrations similar to the IC₅₀ from the MTT assay. LDH release may be observed, but typically at higher concentrations or later time points, representing secondary necrosis.

  • Scenario 2: Necrosis. A potent increase in LDH release occurs at concentrations that align with the MTT IC₅₀. Caspase-3/7 activity is minimal or absent.

  • Scenario 3: Cytostatic Effect. A decrease in MTT signal is observed, but there is no significant increase in either caspase activity or LDH release. This suggests the compound is inhibiting cell proliferation rather than actively killing the cells.[4]

Conclusion

Evaluating the cytotoxicity of a novel compound like Methyl 4-(4-cyanoanilino)-4-oxobutanoate requires a rigorous and multi-faceted approach. By employing assays that probe cell metabolism (MTT), membrane integrity (LDH), and programmed cell death pathways (Caspase-3/7), researchers can obtain a robust and mechanistically informative dataset. This comprehensive profile is essential for guiding lead optimization, predicting in vivo toxicity, and ultimately advancing safer and more effective therapeutic agents.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Cell Culture Collective. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • University of Delaware. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • van der Spek, S. J. F., et al. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Leist, M., et al. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxiciy of compounds 4-8 on L929 fibroblast control cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"improving the yield of Methyl 4-(4-cyanoanilino)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for Methyl 4-(4-cyanoanilino)-4-oxobutanoate , a critical intermediate often associated with the synthesis of androgen receptor antagonists like Enzalutamide. The primary synthetic challenge is the competition between the desired open-chain amidation and the thermodynamically favored cyclization to the succinimide impurity (N-(4-cyanophenyl)succinimide).

This technical support document provides a validated protocol, troubleshooting diagnostics, and mechanistic insights to maximize the yield of the linear ester-amide.

Part 1: Diagnostic & Triage

Before altering your current protocol, identify the specific failure mode using the diagnostic table below.

Symptom Probable Cause Diagnostic Check
Low Conversion (<50%) Low nucleophilicity of 4-aminobenzonitrile.Check TLC/HPLC. If starting aniline remains, the acylating agent is hydrolyzing or the base is insufficient.
High Impurity (M-32 peak) Cyclization: Formation of the succinimide by loss of methanol.Check MS for Mass = 200.2 (Imide) vs 232.2 (Target). Occurs if reaction temp > 40°C or pH is acidic.
Hydrolysis (Acid formation) Moisture in solvent/reagents or unquenched acyl chloride.Check NMR for loss of methyl ester singlet (~3.6 ppm) and appearance of broad COOH peak.
Sticky/Oily Product Residual solvent (Pyridine/DMF) or oligomerization.Run H-NMR.[1] If aromatic solvent peaks persist, improve acid wash steps.

Part 2: The Validated Protocol (The "Acid Chloride" Route)

Recommendation: Avoid the two-step route (Succinic Anhydride


 Acid 

Methylation). The acidic conditions required for methylation frequently trigger cyclization. Adopt the Direct Acylation Route using Methyl 4-chloro-4-oxobutanoate (Methyl succinyl chloride).
Materials & Reagents
  • Substrate: 4-Aminobenzonitrile (1.0 equiv) [CAS: 873-74-5][2]

  • Reagent: Methyl 4-chloro-4-oxobutanoate (1.1 - 1.2 equiv) [CAS: 1490-25-1]

  • Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) with DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried 3-neck flask with 4-Aminobenzonitrile (10 mmol) and DCM (50 mL).

    • Add Pyridine (20 mmol) or Triethylamine (15 mmol).

    • Critical Step: Cool the mixture to 0°C using an ice bath. The electron-deficient aniline is sluggish, but low temperature prevents side reactions during the initial mixing.

  • Acylation:

    • Dissolve Methyl 4-chloro-4-oxobutanoate (11 mmol) in a small volume of DCM.

    • Add this solution dropwise to the aniline mixture over 30 minutes, maintaining internal temperature < 5°C.

    • Catalysis: If using TEA, add DMAP (10 mol%) after the addition is complete to catalyze the reaction without promoting rapid hydrolysis.

  • Reaction:

    • Allow the mixture to warm naturally to Room Temperature (20-25°C) .

    • Stir for 4–12 hours. Monitor by HPLC/TLC.

    • Stop Condition: Quench when aniline is < 2%. Do not heat to force completion; this promotes cyclization.

  • Workup (Crucial for Purity):

    • Wash organic layer with 1M HCl (2x) to remove pyridine/TEA and unreacted aniline.

    • Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed succinic acid byproducts.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo at < 40°C .

  • Purification:

    • Recrystallize from Isopropyl Alcohol (IPA) or Toluene/Heptane . Avoid methanol if transesterification is observed.

Part 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition. The goal is to stay on the green path (Amidation) and avoid the red path (Imidization).

G Aniline 4-Aminobenzonitrile (Weak Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Low Temp (0°C) Base Catalysis Reagent Methyl Succinyl Chloride (Electrophile) Reagent->Intermediate Low Temp (0°C) Base Catalysis Target TARGET PRODUCT (Open Chain Ester-Amide) Intermediate->Target Kinetic Control (Fast Step) Impurity IMPURITY (Cyclic Succinimide) Intermediate->Impurity Excess Heat Thermodynamic Control Target->Impurity Heat (>40°C) or Acid Catalysis

Figure 1: The reaction pathway shows that the target open-chain amide is the kinetic product. Heat or acid drives the system toward the thermodynamic cyclic imide.

Part 4: Troubleshooting FAQs

Q1: My yield is only 40%, and I see a large peak at 200.2 m/z. What happened? A: You formed the cyclic imide (N-(4-cyanophenyl)succinimide). This usually happens if:

  • The reaction was heated (refluxing in DCM or THF).

  • The workup involved strong acids or prolonged exposure to base without quenching.

  • Solution: Keep the reaction at RT. If the reaction is slow, add DMAP rather than heat.

Q2: I cannot source Methyl succinyl chloride. Can I use Succinic Anhydride? A: Yes, but it requires a modified 2-step protocol which is lower yielding:

  • React Aniline + Succinic Anhydride

    
     Succinilic Acid (Solid precipitate).
    
  • Isolate the acid.

  • Methylation: Use Trimethylsilyldiazomethane (TMS-CHN₂) in MeOH/Benzene.

    • Warning: Do not use H₂SO₄/MeOH for methylation; the acid + heat will instantly cyclize the product to the imide.

Q3: The aniline starting material is not disappearing. A: The cyano group makes the amine electron-poor (deactivated).

  • Fix: Ensure your reagents are dry. Acyl chlorides hydrolyze faster than they react with deactivated anilines if water is present.

  • Fix: Increase the concentration. Run the reaction at 0.5 M or 1.0 M concentration to drive kinetics.

Q4: Can I use DMF as a solvent? A: DMF promotes the reaction rate but makes workup difficult. Residual DMF can catalyze hydrolysis during evaporation. If you must use DMF, wash the organic layer with LiCl solution (5%) to remove it completely before concentration.

References

  • Medivation & Astellas. (2011). Process for the preparation of Enzalutamide and intermediates.[3] WO Patent 2011/106570. Link

  • Shanghai Institute of Pharmaceutical Industry. (2015). Preparation method of enzalutamide intermediate. CN Patent 104803919A. Link

  • BenchChem. (2025).[2] 4-Aminobenzonitrile: Technical Guide and Properties.[2]Link

  • ChemicalBook. (2025).[4][5] Methyl 4-chloro-4-oxobutanoate Synthesis and Properties.Link

Sources

Technical Support Center: Characterization of Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Guide for Structural Validation & Stability Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Methyl 4-(4-cyanoanilino)-4-oxobutanoate (


) is a critical bifunctional intermediate often employed in the synthesis of androgen receptor antagonists and as a linker in bioconjugation. Its structure comprises a succinyl backbone linking a methyl ester and a 4-cyanoaniline moiety.

Users frequently encounter challenges due to its dual-carbonyl nature (ester vs. amide) and susceptibility to cyclization . This guide addresses specific anomalies in NMR, MS, and HPLC workflows, providing self-validating protocols to distinguish the target molecule from its common degradation products: the hydrolyzed acid and the cyclized succinimide.

Module 1: NMR Spectroscopy – The "Ghost" Multiplicities

User Issue: "The aliphatic region of my


 NMR shows a messy multiplet instead of two distinct triplets for the succinyl chain, and the amide proton is missing."
Root Cause Analysis
  • Accidental Equivalence: The two methylene groups in the succinyl linker (

    
    ) are chemically non-equivalent. However, in solvents like 
    
    
    
    , their chemical shifts often overlap, resulting in a distorted "pseudo-singlet" or complex multiplet rather than two clear triplets.
  • Proton Exchange: The amide proton (

    
    ) is attached to an electron-deficient ring (4-cyanophenyl), making it relatively acidic. Traces of water in the solvent can accelerate chemical exchange, broadening the peak into the baseline.
    
Troubleshooting Protocol
Diagnostic StepActionExpected Outcome
Solvent Switch Dissolve 5 mg sample in DMSO-

instead of

.
The succinyl protons should resolve into two distinct triplets (approx.

2.6 and 2.7 ppm).[1]
Amide Detection Ensure DMSO-

is from a fresh ampoule or dried over molecular sieves.
The amide

will appear as a sharp singlet downfield (

10.4–10.6 ppm).
Water Suppression If using a wet solvent, run a

shake.
The amide peak will disappear, confirming its identity (exchangeable proton).

Key Reference Data (DMSO-


): 
  • 
     10.5 (s, 1H, 
    
    
    
    )
  • 
     7.7–7.8 (d, 2H, 
    
    
    
    , AA'BB')
  • 
     7.9–8.0 (d, 2H, 
    
    
    
    , AA'BB')
  • 
     3.6 (s, 3H, 
    
    
    
    )
  • 
     2.6–2.7 (m/t, 4H, Succinyl 
    
    
    
    )
Module 2: HPLC & Stability – The "Phantom" Cyclization

User Issue: "My LC-MS shows a peak with mass [M-32] alongside the target. Is this a fragmentation artifact or a real impurity?"

Root Cause Analysis

This is a classic stability issue for succinilic esters. Under basic conditions (or even prolonged storage in protic solvents), the amide nitrogen can attack the ester carbonyl. This intramolecular cyclization releases methanol (Mass 32) and forms the succinimide derivative: 1-(4-cyanophenyl)pyrrolidine-2,5-dione .

This is not just an MS artifact; it is a chemical transformation that can occur in your HPLC vial if the pH is not controlled.

Visualizing the Degradation Pathway

DegradationPathway Target Target Molecule (Methyl Ester) MW: 232.2 Acid Hydrolysis Product (Carboxylic Acid) MW: 218.2 Target->Acid + H2O / Base (Hydrolysis) Imide Cyclized Impurity (Succinimide) MW: 200.2 Target->Imide - MeOH (Cyclization) Acid->Imide - H2O (Heat/Dehydration)

Figure 1: Competitive degradation pathways. The formation of the succinimide (yellow) is often mistaken for simple fragmentation.

Prevention & Validation Protocol
  • Buffer Selection: Avoid high pH (>7.5) buffers.[2][3] Use 0.1% Formic Acid or 0.1% TFA in water/acetonitrile. The acidic environment suppresses the deprotonation of the amide, preventing cyclization.

  • Sample Prep: Do not store the sample in methanol for extended periods. Use Acetonitrile or DMSO for stock solutions.

  • MS Diagnosis:

    • Target:

      
      
      
    • Hydrolysis Product (Acid):

      
       (Loss of 14 Da vs Target)
      
    • Succinimide (Cyclized):

      
       (Loss of 32 Da vs Target)
      
Module 3: Vibrational Spectroscopy (IR) – Fingerprinting

User Issue: "I cannot distinguish the ester from the amide in the carbonyl region."

Technical Insight

The electron-withdrawing nature of the nitrile group on the aniline ring shifts the amide vibrational frequencies. You must look for three distinct bands to validate the structure.

Diagnostic Table:

Functional GroupFrequency (

)
Characteristics
Nitrile (

)
2220 – 2230 Sharp, distinct intensity. Diagnostic for the 4-cyanoaniline moiety.
Ester (

)
1735 – 1750 Sharp, higher frequency than amide. Corresponds to the methyl ester.
Amide I (

)
1660 – 1690 Broad/Strong. Lower frequency due to resonance with the aromatic ring.

Note: If you see a doublet near 1710/1780


, suspect the formation of the succinimide ring (imide carbonyls).
Module 4: Troubleshooting Workflow

Use this logic flow to resolve purity and identity issues rapidly.

TroubleshootingFlow Start Start: Characterization Issue IssueType Identify Issue Type Start->IssueType Solubility Solubility/Prep IssueType->Solubility Spectral Spectral Anomaly IssueType->Spectral Water Insoluble in Water? Solubility->Water MissingH NMR: Missing Amide H? Spectral->MissingH ExtraPeak LCMS: Peak at M-32? Spectral->ExtraPeak UseDMSO Use DMSO or DMF (Avoid MeOH for storage) Water->UseDMSO DrySolvent Dry Solvent / Run D2O Shake MissingH->DrySolvent CheckpH Check pH > 7? Suspect Cyclization ExtraPeak->CheckpH

Figure 2: Step-by-step logic for diagnosing common characterization hurdles.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Amide/Ester IR and NMR shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 4-cyanoaniline and dimethyl succinate analog spectra).

  • Dubois, J. E., & Dodin, G. (1976). Kinetic and mechanism of the hydrolysis of acetanilides. Journal of the American Chemical Society. (Mechanistic insight into anilide stability).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link] (Context on cyanophenyl amide linkers in drug design).

Sources

"scale-up synthesis of Methyl 4-(4-cyanoanilino)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Current Status: Online Support Tier: Senior Application Scientist / Process Chemistry Topic: Optimization, Troubleshooting, and Scale-Up of CAS [N/A] (Analogous to Enzalutamide intermediates)

Executive Summary: The Process Chemistry Perspective

You are likely synthesizing Methyl 4-(4-cyanoanilino)-4-oxobutanoate as a building block for androgen receptor antagonists or similar pharmaceutical intermediates.

While the "textbook" approach suggests reacting 4-aminobenzonitrile directly with methyl succinyl chloride, this route is often plagued by moisture sensitivity and hydrolytic impurities at scale. For robust scale-up (>100g), we recommend a Two-Stage Process or a Controlled Acylation to ensure critical quality attributes (CQAs) are met.

This guide addresses the three most common failure modes: Incomplete Conversion , Hydrolytic Impurity Formation , and Crystallization Failures .

Module 1: Reaction Kinetics & Conversion

Q: Why is my reaction stalling at ~85% conversion despite using excess acid chloride?

Diagnosis: The 4-cyano group on your aniline is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine. In standard solvents (DCM, THF), the reaction kinetics become sluggish as the concentration of reactants drops.

Technical Recommendation:

  • Catalysis: If you are using the Acid Chloride Route (Methyl 4-chloro-4-oxobutanoate), you must add a nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) at 5-10 mol% is essential to form the highly reactive N-acylpyridinium intermediate.

  • Solvent Switch: Switch from DCM to 2-MeTHF or Toluene . These allow for higher reaction temperatures (reflux) which are often necessary to drive deactivated anilines to completion.

  • Base Selection: Replace Triethylamine (TEA) with Pyridine (used as both base and co-solvent). Pyridine prevents the precipitation of amine salts that can encapsulate unreacted starting material.

Protocol Adjustment (Acid Chloride Route):

  • Charge: 4-Aminobenzonitrile (1.0 equiv), Pyridine (3.0 equiv), DMAP (0.05 equiv) in 2-MeTHF (10V).

  • Addition: Add Methyl 4-chloro-4-oxobutanoate (1.2 equiv) dropwise at 0-5°C.

  • Ramp: Warm to 45-50°C (Critical for CN-anilines).

  • IPC: Check HPLC after 4 hours.

Module 2: Impurity Profiling & Management

Q: I see a persistent impurity at RRT 0.82. What is it, and how do I remove it?

Diagnosis: This is almost certainly 4-(4-cyanoanilino)-4-oxobutanoic acid (the carboxylic acid derivative).

Root Cause:

  • Moisture Ingress: Methyl succinyl chloride hydrolyzed before reacting.

  • Ester Hydrolysis: During the aqueous quench, if the pH is too high (>10) or too low (<2) for extended periods, the terminal methyl ester hydrolyzes.

The Fix (Purification Strategy): Unlike the target ester, this acid impurity is soluble in mild aqueous base.

  • Workup: Wash the organic layer with 5% NaHCO3 (aq) . The acid impurity will deprotonate and partition into the aqueous layer.

  • Verification: The organic layer should show <0.5% of the acid impurity by HPLC.

Data Summary: Impurity Profile

Impurity NameOriginRRT (Approx)Mitigation Strategy
Starting Aniline Incomplete Reaction1.15Push reaction with heat/DMAP; scavenge with acidic wash.
Hydrolyzed Acid Moisture/Workup pH0.82Wash with 5% NaHCO3; Dry solvents.
Bis-Acylated Dimer Excess Reagent1.40Control addition rate; Avoid large excess of acid chloride.
Succinic Acid Reagent Decomposition0.20Water soluble; removed in first wash.

Module 3: The "Robust" Scale-Up Route (Recommended)

Q: The acid chloride reagent is too expensive/unstable for our 5kg batch. What is the alternative?

The Solution: Move to the Anhydride Route . This is the industry-standard approach for scaling succinic derivatives. It avoids corrosive acid chlorides and uses cheap, stable solids.[1]

Step 1: Ring Opening

React 4-Aminobenzonitrile with Succinic Anhydride in Toluene (reflux). The product precipitates as 4-(4-cyanoanilino)-4-oxobutanoic acid .

  • Yield: Typically >95%. [2][3] * Purification: Filtration (Solid is pure).

Step 2: Esterification

Reflux the acid intermediate in Methanol with a catalytic amount of H2SO4 or Thionyl Chloride (to generate HCl in situ).

  • Advantage:[2][4][5][6][7] This drives the reaction to the methyl ester cleanly.

Module 4: Visualization & Workflow

The following diagram illustrates the decision logic between the "Direct" (Lab Scale) and "Two-Step" (Process Scale) routes, highlighting critical control points (CCPs).

Synthesis_Workflow Start Start: 4-Aminobenzonitrile Decision Scale & Reagent Availability? Start->Decision Route_A Route A: Direct Acylation (Lab Scale / <100g) Decision->Route_A Speed Priority Route_B Route B: Anhydride Process (Scale-Up / >1kg) Decision->Route_B Cost/Safety Priority Step_A1 Add Methyl Succinyl Chloride Base: Pyridine/DMAP Temp: 45°C Route_A->Step_A1 Step_B1 Step 1: Succinic Anhydride Solvent: Toluene Reflux Isolate: Filtration Route_B->Step_B1 Quench Quench & Workup Wash: 5% NaHCO3 (Remove Acids) Wash: 1N HCl (Remove Pyridine) Step_A1->Quench Step_B2 Intermediate: Carboxylic Acid Solid Step_B1->Step_B2 Step_B3 Step 2: Esterification MeOH / H2SO4 (cat) Reflux 6h Step_B2->Step_B3 Step_B3->Quench Cryst Crystallization Solvent: EtOAc / Heptane Cool to 0°C Quench->Cryst Final Final Product: Methyl 4-(4-cyanoanilino)-4-oxobutanoate Cryst->Final

Caption: Comparative workflow for Direct Acylation vs. Two-Step Anhydride Process, highlighting the convergence at the workup stage.

Module 5: Isolation & Crystallization

Q: My product is oiling out instead of crystallizing. How do I fix this?

Diagnosis: This ester has a moderate melting point.[2][8] If the anti-solvent (Heptane/Hexane) is added too quickly or at too high a temperature, the product separates as a "gum" (oiling out) rather than a crystal lattice.

The Crystallization Protocol:

  • Solvent: Dissolve the crude oil in Ethyl Acetate (3V) at 50°C.

  • Seeding: Cool to 40°C. Add seed crystals (0.5% w/w) if available. If not, scratch the flask wall.

  • Anti-Solvent: Add n-Heptane (6V) dropwise over 2 hours.

    • Critical: Do NOT add all heptane at once.

  • Cooling: Slowly cool to 0-5°C over 4 hours.

  • Filtration: Filter cold and wash with 1:3 EtOAc:Heptane.

References

  • Source: Google Patents (EP1201647B1).
  • Acylation of Anilines (General Protocol): Source: BenchChem Technical Guide (4-Aminobenzoyl Chloride Reactivity). Relevance: Establishes the baseline for electrophilic attack on aniline derivatives and the necessity of base scavengers.
  • Synthesis of Methyl 4-anilino-4-oxobutanoate (Analogous Structure)

    • Source: PubChem (CID 224712).
    • Relevance: Provides physical property data and structural confirmation for the non-cyano analog, valid
    • URL:[Link]

  • Esterification of Amido-Acids (Scale-Up Method)

    • Source: Organic Syntheses, Coll. Vol. 3.
    • Relevance: General procedure for converting succinamic acids to esters using Methanol/H+, supporting the "Route B" recommend
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of Methyl 4-(4-cyanoanilino)-4-oxobutanoate as a Novel ABL1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of Methyl 4-(4-cyanoanilino)-4-oxobutanoate (MCAO), a novel compound with a chemical scaffold suggestive of tyrosine kinase inhibitory potential. Drawing from established methodologies and insights from the field of kinase drug discovery, this document outlines a direct comparison against Imatinib, the first-generation inhibitor of the ABL1 tyrosine kinase, a critical target in chronic myeloid leukemia (CML).[1][2]

The core directive of this guide is to present a scientifically rigorous, side-by-side analysis, equipping researchers with the necessary protocols and rationale to thoroughly assess MCAO's potential as a therapeutic agent.

Introduction: The Case for MCAO as an ABL1 Inhibitor

The anilino-oxobutanoate core of MCAO shares structural similarities with known ATP-competitive kinase inhibitors.[3][4][5] This has led to the hypothesis that MCAO may target the ATP-binding site of protein kinases.[6] The Abelson tyrosine kinase (ABL1) is a non-receptor tyrosine kinase that plays a central role in cell proliferation and differentiation.[7] In CML, the BCR-ABL1 fusion protein, resulting from a chromosomal translocation, leads to constitutively active ABL1 kinase, driving uncontrolled cell growth.[2]

Comparator Compound: Imatinib (Gleevec)

Imatinib was the first targeted therapy designed to specifically inhibit the BCR-ABL1 kinase and has revolutionized the treatment of CML.[2] It functions by binding to the ATP-binding site of the ABL1 kinase domain, preventing the transfer of phosphate from ATP to its substrates and thereby blocking downstream signaling pathways essential for cancer cell growth.[2][6][8] Due to its well-characterized mechanism of action and extensive clinical data, Imatinib serves as an ideal benchmark for evaluating the efficacy and selectivity of novel ABL1 inhibitors like MCAO.

Comparative Analysis of Biological Activity: MCAO vs. Imatinib

The following sections detail the experimental workflows to quantitatively compare the biological activity of MCAO and Imatinib.

In Vitro Biochemical Potency: ABL1 Kinase Inhibition Assay

The initial and most direct assessment of a compound's inhibitory potential is through a biochemical kinase assay. This experiment quantifies the ability of MCAO and Imatinib to inhibit the enzymatic activity of purified ABL1 kinase.

Data Presentation: Comparative IC50 Values

CompoundABL1 Kinase IC50 (nM)
MCAOTo be determined
Imatinib~30-50 nM

Note: The IC50 for Imatinib can vary depending on the specific assay conditions.

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing DTT.

    • Reconstitute recombinant human ABL1 kinase and the Abltide substrate (a peptide derived from the C-terminus of ABL).[9]

    • Prepare serial dilutions of MCAO and Imatinib in the reaction buffer. A typical starting concentration range is 10 µM to 0.1 nM.

  • Kinase Reaction:

    • In a 96-well plate, add the ABL1 kinase, Abltide substrate, and ATP to the reaction buffer.

    • Add the serially diluted compounds (MCAO and Imatinib) and a vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the percentage of kinase inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a purified recombinant ABL1 enzyme and a specific peptide substrate allows for a direct measurement of the compound's effect on the target, free from the complexities of a cellular environment. The ADP-Glo™ format is chosen for its high sensitivity and broad dynamic range.[9]

Cellular Potency: Anti-proliferative Activity in CML Cell Lines

To assess if the biochemical potency translates to a functional effect in a disease-relevant context, cell-based assays are crucial. The K-562 cell line, derived from a CML patient in blast crisis, is positive for the BCR-ABL1 fusion gene and its proliferation is dependent on BCR-ABL1 kinase activity.

Data Presentation: Comparative EC50 Values

CompoundK-562 Cell Line EC50 (nM)
MCAOTo be determined
Imatinib~200-400 nM

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture: Culture K-562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

  • Compound Treatment:

    • Seed K-562 cells in a 96-well plate at a density of ~5,000 cells per well.

    • Prepare serial dilutions of MCAO and Imatinib in the cell culture medium.

    • Add the compounds to the cells and incubate for 72 hours.

  • Viability Assessment:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of cell viability against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the EC50 value.

Causality Behind Experimental Choices: The K-562 cell line provides a physiologically relevant system to evaluate the compound's ability to inhibit BCR-ABL1-driven proliferation. A 72-hour incubation period is standard for assessing the anti-proliferative effects of cytotoxic and cytostatic agents.

Target Engagement: Inhibition of BCR-ABL1 Autophosphorylation

To confirm that the observed anti-proliferative effect is indeed due to the inhibition of ABL1 kinase activity within the cell, a Western blot analysis of BCR-ABL1 autophosphorylation is performed.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat K-562 cells with varying concentrations of MCAO and Imatinib for 2-4 hours.

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ABL1 (e.g., anti-p-ABL1 Tyr245).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ABL1 or a housekeeping protein like GAPDH or β-actin.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Causality Behind Experimental Choices: This experiment provides direct evidence of on-target activity. The phosphorylation status of Tyr245 in the activation loop of ABL1 is a critical indicator of its kinase activity.

Selectivity Profiling: Assessing Off-Target Effects

A crucial aspect of drug development is understanding a compound's selectivity. Tyrosine kinase inhibitors are known to have off-target effects, which can lead to adverse events.[10][11][12][13][14] For instance, Imatinib also inhibits c-KIT and PDGF-R.[1][6]

Experimental Approach: Kinase Panel Screening

A broad panel of purified kinases (e.g., the DiscoverX KINOMEscan™) should be used to assess the inhibitory activity of MCAO at a fixed concentration (e.g., 1 µM). The results are typically reported as the percentage of inhibition for each kinase. This will reveal any significant off-target activities and provide a selectivity profile that can be compared to that of Imatinib.

Visualization of Key Pathways and Workflows

BCR-ABL1 Signaling Pathway and Point of Inhibition

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm BCR_ABL BCR-ABL1 (Constitutively Active) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation MCAO_Imatinib MCAO / Imatinib MCAO_Imatinib->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL1 signaling pathway by MCAO and Imatinib.

Experimental Workflow for Cellular Potency Assessment

Cell_Viability_Workflow start Start: K-562 Cells seed Seed Cells in 96-well Plate start->seed treat Add Serial Dilutions of MCAO / Imatinib seed->treat incubate Incubate 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data: Calculate EC50 measure->analyze end End: Comparative Potency analyze->end

Caption: Workflow for determining the EC50 of MCAO and Imatinib.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological validation of Methyl 4-(4-cyanoanilino)-4-oxobutanoate as a potential ABL1 kinase inhibitor. Successful outcomes from these experiments, particularly demonstrating potent on-target activity and a favorable selectivity profile compared to Imatinib, would warrant further investigation.

Future studies should include:

  • Resistance Profiling: Testing MCAO against cell lines expressing common Imatinib-resistant BCR-ABL1 mutations (e.g., T315I).[15][16][17]

  • In Vivo Efficacy: Evaluating the anti-tumor activity of MCAO in a mouse xenograft model of CML.

  • Pharmacokinetic and Toxicological Studies: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of MCAO.

By following a systematic and comparative approach, researchers can rigorously evaluate the therapeutic potential of MCAO and determine its viability as a next-generation kinase inhibitor.

References

  • Imatinib - Wikipedia. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. [Link]

  • Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - Taylor & Francis Online. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - BMC Systems Biology. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors - ACS Publications. [Link]

  • Addressing Off-Target Effects of TKIs in Pediatric CML | OncLive. [Link]

  • Mode of action of imatinib. The phosphorylation of a substrate is shown... - ResearchGate. [Link]

  • Imatinib (Gleevec, Imkeldi): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Tyrosine Kinase Inhibitor Antitumor Therapy and Atrial Fibrillation: Potential Off-Target Effects on Mitochondrial Function and Cardiac Substrate Utilization - CVIA Journal. [Link]

  • methyl 4-cyano-4-oxobutanoate - C6H7NO3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors - Semantic Scholar. [Link]

  • Overriding imatinib resistance with a novel ABL kinase inhibitor. | Read by QxMD. [Link]

  • Clinical Trials Are Underway on Novel Approaches to CML-Resistant BCR-ABL1 Inhibitors | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • New chemical scaffolds for human african trypanosomiasis lead discovery from a screen of tyrosine kinase inhibitor drugs - PubMed. [Link]

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 480510: BCR-ABL1 Kinase Domain Mutation Analysis - Labcorp. [Link]

  • Identification of novel BCR::ABL1 kinase domain mutation in patients with chronic myeloid leukaemia and imatinib resistance | Request PDF - ResearchGate. [Link]

  • Novel approaches to targeting protein tyrosine kinases - Drug Target Review. [Link]

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Targeting Chronic Myeloid Leukemia with Potent and Specific BCR::ABL1 Degraders. [Link]

  • EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate - Google P
  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - ResearchGate. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia - PMC. [Link]

  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. [Link]

  • Methyl 4-anilino-4-oxobutanoate | C11H13NO3 | CID 224712 - PubChem - NIH. [Link]

  • ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. [Link]

  • Molecular BCR::ABL1 Quantification and ABL1 Mutation Detection as Essential Tools for the Clinical Management of Chronic Myeloid Leukemia Patients: Results from a Brazilian Single-Center Study - MDPI. [Link]

  • Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). [Link]

  • New Chemical Scaffolds for Human African Trypanosomiasis Lead Discovery from a Screen of Tyrosine Kinase Inhibitor Drugs - ResearchGate. [Link]

  • Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PubMed. [Link]

  • Methyl 4-(4-aminophenyl)-4-oxobutanoate | C11H13NO3 | CID 12016833 - PubChem. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. [Link]

  • Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review - Preprints.org. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. [Link]

  • Arzanol: A Review of Chemical Properties and Biological Activities - Preprints.org. [Link]

Sources

"comparing Methyl 4-(4-cyanoanilino)-4-oxobutanoate with other aniline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of Methyl 4-(4-cyanoanilino)-4-oxobutanoate , a specialized bifunctional intermediate used in medicinal chemistry and organic synthesis. Unlike standard product descriptions, this guide focuses on comparative performance, synthetic utility, and mechanistic behavior relative to standard aniline derivatives.

Optimizing Bifunctional Linkers for Electron-Deficient Anilines

Executive Summary & Compound Profile

Methyl 4-(4-cyanoanilino)-4-oxobutanoate (hereafter M-4-CAOB ) represents a strategic evolution in aniline protection and linker chemistry. While simple derivatives like 4-Cyanoacetanilide serve as robust protecting groups, they lack the "handle" for further functionalization.

M-4-CAOB introduces a terminal methyl ester separated by a succinyl spacer. This structure transforms the molecule from a metabolic dead-end into a versatile bifunctional linker , capable of coupling 4-cyanoaniline (a pharmacophore found in androgen receptor antagonists like Bicalutamide and Enzalutamide precursors) to other molecular scaffolds, proteins, or surfaces.

Structural Analysis
  • Core Scaffold: 4-Aminobenzonitrile (4-Cyanoaniline).[1]

  • Linker: Succinyl moiety (4-carbon chain).

  • Terminal Group: Methyl Ester (reactive electrophile).

  • Key Feature: The electron-withdrawing cyano group (-CN) at the para position significantly reduces the nucleophilicity of the aniline nitrogen, altering the stability of the amide bond compared to unsubstituted anilines.

Performance Comparison: M-4-CAOB vs. Alternatives

The following analysis compares M-4-CAOB against its primary functional competitors: the standard protecting group (4-Cyanoacetanilide ) and the cyclized side-product (N-(4-Cyanophenyl)succinimide ).

Table 1: Comparative Physicochemical & Synthetic Profile
FeatureM-4-CAOB (Target)4-Cyanoacetanilide (Standard)N-(4-Cyanophenyl)succinimide (Cyclic)
Primary Utility Bifunctional Linker / ProdrugProtecting Group Metabolite / Rigid Scaffold
Solubility (DCM/EtOAc) High (Ester tail disrupts stacking)Low/Moderate (Strong H-bonding)High (Non-polar, no H-bond donor)
Reactivity Terminal ester allows further coupling (e.g., hydrazine, amines).Inert (requires harsh hydrolysis).Electrophilic imide (susceptible to ring opening).
Base Stability Low (Prone to cyclization or hydrolysis).High (Stable to mild base).Moderate (Ring opens to succinilic acid).
Atom Economy Moderate (Linker adds mass).High (Minimal mass addition).High (Loss of Methanol).
UV/Vis Signature Distinct CT band (Amide-Ester interaction).Standard Aniline absorption.Blue-shifted (Loss of conjugation).
Critical Insight: The "Cyclization Trap"

A critical operational risk with M-4-CAOB is its tendency to cyclize under basic conditions or high heat. Unlike acetanilide, the pendant ester group in M-4-CAOB can undergo intramolecular nucleophilic attack by the amide nitrogen (even if poor nucleophile) to form N-(4-Cyanophenyl)succinimide .

  • Implication: Synthesis and storage must avoid thermodynamic sinks (high heat + base) that favor the stable 5-membered imide ring.

Mechanistic Pathways & Reactivity[2]

Understanding the reactivity landscape is crucial for maximizing yield. The diagram below illustrates the synthesis of M-4-CAOB and its divergent degradation pathways compared to the stable Acetanilide.

ReactionPathways cluster_legend Legend Start 4-Aminobenzonitrile (4-Cyanoaniline) Target M-4-CAOB (Target Ester) Start->Target Acylation (0-5°C, DCM) Reagent Methyl Succinyl Chloride (+ Base) Reagent->Target Cyclic N-(4-Cyanophenyl) succinimide (Cyclized Impurity) Target->Cyclic Base/Heat (- MeOH) Acid Succinanilic Acid (Hydrolysis Product) Target->Acid Aq. Hydrolysis (LiOH) Cyclic->Acid Ring Opening key Green: Desired Product | Red: Unwanted Side-Reaction

Figure 1: Synthetic pathway and stability profile of Methyl 4-(4-cyanoanilino)-4-oxobutanoate, highlighting the risk of imide formation.[2]

Validated Experimental Protocol

The synthesis of M-4-CAOB is challenging due to the low nucleophilicity of 4-aminobenzonitrile (deactivated by the cyano group). Standard anhydride ring-opening often stalls or requires high heat (promoting cyclization).

Recommended Method: Acyl Chloride Route (Modified Schotten-Baumann) This protocol prioritizes kinetic control to favor the open-chain ester over the cyclic imide.

Materials:
  • 4-Aminobenzonitrile (1.0 eq)

  • Methyl 4-chloro-4-oxobutanoate (Methyl succinyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (Catalytic, 0.05 eq)

Step-by-Step Workflow:
  • Preparation: Dissolve 4-aminobenzonitrile (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere. Add TEA (12 mmol) and catalytic DMAP.

    • Expert Note: DMAP is essential here. The electron-deficient aniline is sluggish; DMAP forms a reactive acyl-pyridinium intermediate.

  • Addition: Cool the solution to 0°C (Ice bath). Add Methyl succinyl chloride dropwise over 20 minutes.

    • Reasoning: Low temperature prevents the exothermic reaction from triggering premature cyclization to the succinimide.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Endpoint: Look for the disappearance of the aniline (fluorescent spot) and appearance of the ester (lower Rf than aniline, but higher than the acid).

  • Quench & Workup:

    • Wash with 0.5 M HCl (cold) to remove excess pyridine/DMAP.

    • Wash with Sat. NaHCO₃ (rapidly) to remove unreacted acid chloride. Do not prolong exposure to base.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo at <40°C .

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, 0-40% EtOAc in Hexane).

    • Yield Target: 85-92%.

Applications in Drug Development[4][5][6]

Prodrug Design (Solubility Enhancement)

M-4-CAOB serves as a model for succinilic prodrugs . The free carboxylic acid (obtained by enzymatic hydrolysis of the methyl ester in vivo) significantly increases water solubility compared to the parent aniline, facilitating renal clearance or formulation.

Linker Chemistry (Antibody-Drug Conjugates)

The terminal methyl ester can be selectively hydrolyzed to the acid, activated (NHS-ester), and coupled to lysine residues on proteins. This creates an immunogen for generating antibodies against the "4-cyanophenyl" moiety, a common epitope in environmental toxicology studies.

Impurity Marker Synthesis

In the industrial synthesis of Andarine or similar SARMs involving cyano-anilines, succinyl impurities may arise from solvent/reagent contamination. M-4-CAOB is synthesized as a Reference Standard to quantify these impurities via HPLC.

References

  • BenchChem. (2025). The Versatility of 4-Aminobenzonitrile: A Technical Guide. Retrieved from 3

  • PubChem. (2025).[4] Methyl 4-anilino-4-oxobutanoate (Compound Summary). National Library of Medicine. Retrieved from 5

  • Sigma-Aldrich. (2025). Methyl 4-amino-4-oxobutanoate Product Sheet. Retrieved from

  • Aksenov, N. A., et al. (2020).[6] Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC. Retrieved from 7

  • Bond University. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester. Journal of Chemical Education. Retrieved from 8

Sources

"structure-activity relationship of Methyl 4-(4-cyanoanilino)-4-oxobutanoate analogs"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of Methyl 4-(4-cyanoanilino)-4-oxobutanoate and its analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for Androgen Receptor (AR) modulation or as a functionalized linker in drug discovery.

Optimizing the Linear Linker Strategy for Androgen Receptor Targeting

Executive Summary: The Scaffold at a Glance

Methyl 4-(4-cyanoanilino)-4-oxobutanoate represents a critical chemical probe in the "succanilic acid ester" class. Unlike rigidified antagonists (e.g., Enzalutamide) or classic non-steroidal anti-androgens (e.g., Flutamide), this molecule offers a flexible, open-chain architecture .

  • Primary Application: Androgen Receptor (AR) Antagonist Precursor / "Soft Drug" Design.

  • Mechanism: Competitive binding to the AR Ligand Binding Domain (LBD), specifically targeting the H12 helix displacement mechanism.

  • Key Differentiator: The terminal methyl ester functions as a metabolic handle , allowing for tunable lipophilicity and prodrug activation (hydrolysis to the free acid) or cyclization to the succinimide.

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this molecule is defined by three distinct pharmacophoric regions. Modifications in these zones dictate the shift between antagonist potency , metabolic stability , and toxicological profile .

Region A: The "Warhead" (4-Cyanoaniline Moiety)

This is the primary anchor for biological activity.

  • Electronic Requirement: The para-cyano group is an electron-withdrawing group (EWG) essential for high-affinity binding to the AR. It mimics the steroid A-ring ketone, accepting a hydrogen bond from Asn705 and Thr877 in the AR LBD.

  • SAR Insight:

    • Cyano (-CN) vs. Nitro (-NO2): The cyano group is generally preferred over the nitro group (found in Flutamide) due to a lower risk of hepatotoxicity associated with nitro-aromatic reduction.

    • Halogenation: Adding a meta-trifluoromethyl group (relative to the amine) significantly increases potency (mimicking Bicalutamide), whereas the unsubstituted phenyl ring (as in the title compound) serves as a baseline "minimal binder."

Region B: The "Tether" (Succinyl Linker)

The 4-oxobutanoate chain provides a flexible tether.

  • Chain Length: The 2-carbon (succinyl) spacer is optimal for allowing the "Warhead" to reach the binding pocket while keeping the "Tail" solvent-exposed.

    • Shortening (Oxalyl/Malonyl): Increases rigidity but often leads to steric clash.

    • Lengthening (Glutaryl): Increases entropic penalty upon binding, reducing affinity.

  • Cyclization Potential: A critical instability factor. The open-chain amide-ester can cyclize to form N-(4-cyanophenyl)succinimide .

    • Design Note: If the goal is a stable linear drug, the linker backbone must be substituted (e.g., with gem-dimethyl groups) to prevent the "Thorpe-Ingold" effect that accelerates cyclization.

Region C: The "Cap" (Methyl Ester)
  • Prodrug Function: The methyl ester masks the polarity of the carboxylic acid, enhancing cell permeability (LogP ~1.8 vs. ~0.5 for the acid).

  • Metabolic Fate: Intracellular esterases hydrolyze the methyl ester to the free acid (Succinamic Acid) , which is typically the active species for excretion or a weaker binder.

  • SAR Modification: Replacing the methyl ester with a bulky amide (e.g., tert-butyl amide) prevents hydrolysis and locks the molecule in the "linear" conformation, potentially altering the binding mode.

Comparative Analysis: Performance vs. Alternatives

The following table compares the title compound against its key structural analogs and clinical standards.

FeatureMethyl 4-(4-cyanoanilino)-4-oxobutanoateN-(4-cyanophenyl)succinimideFlutamide (Clinical Std)Free Acid Metabolite
Structure Type Linear Ester (Flexible)Cyclic Imide (Rigid)Non-steroidal AnilideLinear Acid (Polar)
AR Binding Affinity Moderate (

)
High (

)
High (

)
Low / Inactive
Metabolic Stability Low (Esterase sensitive)Moderate (Ring opening)Moderate (Hydroxylation)High (Excreted)
Cell Permeability High (Lipophilic)HighHighLow (Charged at pH 7.4)
Toxicity Risk Low (Hydrolyzes to acid)High (Nephrotoxicity risk)Hepatotoxicity (Nitro)Low
Primary Use Probe / Linker / Prodrug Potent Analog Clinical Therapy Excretion Product

Expert Insight: The title compound is not a drug candidate itself but a strategic intermediate . It is superior to the cyclic succinimide for delivery (due to solubility) but inferior in potency. Its value lies in its ability to be derivatized at the ester position to create PROTACs (Proteolysis Targeting Chimeras).

Visualization: SAR & Metabolic Pathway

The following diagram illustrates the structural logic and the metabolic fate of the molecule, highlighting the competition between activation and degradation.

SAR_Pathway Compound Methyl 4-(4-cyanoanilino)- 4-oxobutanoate (Prodrug / Linear Scaffold) Warhead Region A: 4-CN-Ph (AR Binding Anchor) Compound->Warhead Linker Region B: Succinyl (Flexibility vs Cyclization) Compound->Linker Tail Region C: Methyl Ester (Permeability / Lability) Compound->Tail Succinimide Cyclic Analog (N-(4-cyanophenyl)succinimide) High Potency / Nephrotoxic Compound->Succinimide Cyclization (Basic pH / Spontaneous) Acid Free Acid Metabolite (Succinamic Acid) Polar / Excretion Compound->Acid Hydrolysis (Esterases) AR Ligand Binding Domain AR Ligand Binding Domain Warhead->AR Ligand Binding Domain H-Bond (Asn705)

Figure 1: Structural decomposition and metabolic fate of the Methyl 4-(4-cyanoanilino)-4-oxobutanoate scaffold.

Experimental Protocols

To validate the SAR of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis of Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Objective: To synthesize the linear ester without inducing premature cyclization.

  • Reactants: Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous THF.

  • Acylation: Add succinic anhydride (1.1 eq) and DMAP (0.1 eq). Stir at Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor TLC. The disappearance of the aniline spot indicates formation of the Succinamic Acid intermediate.

  • Esterification (Critical Step): Do not use acid catalysis with heat (promotes cyclization).

    • Dissolve the intermediate acid in MeOH/Benzene (1:4).

    • Add TMS-Diazomethane (2.0 eq) dropwise at 0°C. Stir for 30 mins.

  • Purification: Quench with acetic acid. Concentrate and purify via silica gel chromatography (Hexane:EtOAc 7:3).

    • Validation: 1H NMR must show the methyl singlet (~3.6 ppm) and the amide proton (~10 ppm). Absence of amide proton suggests cyclization to succinimide.

Protocol B: Androgen Receptor Competitive Binding Assay

Objective: To determine the IC50 of the linear ester vs. the cyclic analog.

  • Preparation: Use PolarScreen™ Androgen Receptor Competitor Assay (Green).

  • Ligand: Prepare serial dilutions of the test compound (10 nM to 100 µM) in DMSO.

  • Incubation: Mix AR-LBD (Recombinant), Fluormone™ AL Green Tracer, and test compound in assay buffer.

  • Detection: Incubate for 4 hours in the dark. Measure Fluorescence Polarization (mP).

  • Data Analysis: Plot mP vs. log[Concentration].

    • Success Metric: Flutamide control should yield IC50 ~200-500 nM. If the test compound IC50 > 10 µM, the linear linker is too flexible or the ester is hydrolyzing during the assay (check stability in buffer).

References

  • Tucker, H., et al. (1988). "Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry, 31(5), 954-959.

  • Lynch, M., et al. (2020). "Design and Synthesis of Androgen Receptor Degraders." Current Protocols in Chemical Biology, 12(4), e90.

  • Rankovic, Z. (2015). "CNS Drug Design: Smeagol and the CNS Multiparameter Optimization." Journal of Medicinal Chemistry, 58(6), 2584–2608. (Reference for LogP/Permeability of esters).

  • Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling, 6, e010.

"biological activity of Methyl 4-(4-cyanoanilino)-4-oxobutanoate versus similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Specialists

Executive Summary

Methyl 4-(4-cyanoanilino)-4-oxobutanoate (CAS: 306325-34-8) acts as a pivotal synthetic intermediate and a lipophilic prodrug surrogate for the N-aryl succinamic acid pharmacophore. Unlike direct-acting ligands, its primary biological utility lies in its ability to traverse cellular membranes before undergoing metabolic transformation into two distinct bioactive scaffolds: the free acid (a tyrosinase/metalloprotease inhibitor) or the cyclic succinimide (an anticonvulsant/antifungal motif).

This guide objectively compares the methyl ester against its active metabolites and structural analogs, providing experimental protocols for validating its conversion and activity.

Structural Logic & Mechanism of Action

The "Masked" Pharmacophore

The compound consists of a 4-cyanoaniline "warhead" coupled to a succinic spacer, capped with a methyl ester.

  • 4-Cyanoaniline Moiety: A critical pharmacophore found in Androgen Receptor (AR) antagonists (e.g., Bicalutamide, Enzalutamide). The cyano group provides a strong electron-withdrawing effect without the steric bulk of a nitro group.

  • Succinic Linker: Mimics the transition state of peptide hydrolysis (relevant for protease inhibition) or acts as a chelating arm for metalloenzymes (Tyrosinase, TACE).

  • Methyl Ester Cap: Increases LogP (~1.1 vs 0.2 for the acid), facilitating passive diffusion across lipid bilayers.

Pathway of Activation

Once internalized, the compound follows a bifurcated pathway depending on pH and enzymatic environment:

  • Hydrolysis: Esterase cleavage yields the Free Acid (N-(4-cyanophenyl)succinamic acid), which binds metal centers in enzymes like Tyrosinase.

  • Cyclization: Under physiological heat or specific catalysis, it cyclizes to N-(4-cyanophenyl)succinimide , a rigid heterocycle with distinct antifungal and anticonvulsant properties.

ActivationPathway Ester Methyl 4-(4-cyanoanilino)-4-oxobutanoate (Lipophilic Precursor) Acid Free Acid Metabolite (Metalloprotease/Tyrosinase Inhibitor) Ester->Acid Esterase/Hydrolysis Imide N-(4-cyanophenyl)succinimide (Rigid Heterocycle) Ester->Imide Direct Cyclization Acid->Imide Cyclodehydration (Acidic pH/Heat) Hydroxamic Hydroxamic Acid Derivative (HDAC/MMP Inhibitor) Imide->Hydroxamic NH2OH Ring Opening

Figure 1: Metabolic and synthetic divergence of the methyl ester scaffold.

Comparative Analysis: Ester vs. Metabolites vs. Analogs

This section contrasts the specific methyl ester with its "Free Acid" form and the "Cyclic Imide" product, as well as the "4-Nitro" analog (a common comparator in SAR studies).

FeatureMethyl 4-(4-cyanoanilino)-4-oxobutanoate (Topic)Free Acid Form (N-succinyl-4-cyanoaniline)Cyclic Imide (N-(4-cyanophenyl)succinimide)4-Nitro Analog (Methyl 4-(4-nitroanilino)-...)
Primary Role Membrane-Permeable Precursor Active Ligand (Enzyme Inhibitor)Active Scaffold (Antifungal/Anticonvulsant)Electronic Reference
LogP (Calc) ~1.1 (Moderate Lipophilicity)~0.2 (Hydrophilic/Polar)~1.5 (High Lipophilicity)~1.2 (Similar)
Tyrosinase Inhibition Low (Requires hydrolysis)Moderate to High (Chelates Cu active site)Inactive (No free COOH)High (Stronger EWG effect)
Cellular Uptake High (Passive Diffusion)Low (Requires transport)HighHigh
Chemical Stability Moderate (Susceptible to hydrolysis)HighHigh (Rigid Ring)Moderate
Key Application Prodrug design, Synthetic intermediateAnti-browning agents, Metalloprotease inhibitionAgricultural fungicides, TACE inhibitorsSAR Studies (Hammett plot)
Expert Insight: The Electronic "Sweet Spot"

The Cyano (-CN) group is superior to the Nitro (-NO2) group for drug development in this series. While both are electron-withdrawing, the Cyano group is:

  • Less Sterically Hindering: Allows better fit into tight enzymatic pockets (e.g., Androgen Receptor).

  • Metabolically Safer: Avoids the potential for nitro-reduction to toxic hydroxylamines or anilines that cause methemoglobinemia.

Experimental Protocols

Protocol A: Self-Validating Synthesis of the Cyclic Imide

Context: To verify the reactivity of the methyl ester, convert it to the cyclic succinimide. This reaction is a standard "test" for the integrity of the succinamic acid pharmacophore.

Materials:

  • Methyl 4-(4-cyanoanilino)-4-oxobutanoate (1.0 eq)

  • Acetic Anhydride (Ac2O) or Polyphosphate Ester (PPE)

  • Toluene or Chloroform

Methodology:

  • Dissolution: Dissolve 1 mmol of the methyl ester in 5 mL of Toluene.

  • Catalysis: Add 1.5 eq of Acetic Anhydride (chemical dehydration) or simply reflux if using the free acid precursor. For the ester, adding a Lewis acid (ZnCl2) or mild base can accelerate cyclization with methanol elimination.

  • Reflux: Heat to reflux (110°C) for 4-6 hours.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product (Imide) will have a significantly higher Rf than the starting ester/acid.

  • Validation: The appearance of a characteristic IR peak at ~1710 cm⁻¹ (imide carbonyl doublet) confirms cyclization.

Protocol B: Tyrosinase Inhibition Assay (In Vitro)

Context: To measure the biological activity of the hydrolyzed form.

Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (Substrate)

  • Phosphate Buffer (pH 6.8)

  • Test Compound: Pre-hydrolyzed Methyl 4-(4-cyanoanilino)-4-oxobutanoate (treat with dilute NaOH, then neutralize).

Workflow:

  • Incubation: Mix 100 µL of Test Compound (10-100 µM) with 100 µL of Tyrosinase (50 U/mL) in buffer. Incubate at 25°C for 10 mins.

  • Activation: Add 100 µL of L-DOPA (5 mM).

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Calculation: % Inhibition =

    
    .
    

Structure-Activity Relationship (SAR) Visualization[3]

The following diagram illustrates how substitutions on the aniline ring and modifications to the succinic tail dictate biological function.

SAR_Logic Core Core Scaffold: Anilinic Succinate R_Group Aniline Substitution (R) (Electronic/Steric Control) Core->R_Group Tail_Group Tail Modification (X) (Solubility/Targeting) Core->Tail_Group Cyano R = 4-CN High AR Affinity Low Toxicity R_Group->Cyano Nitro R = 4-NO2 High Potency High Toxicity Risk R_Group->Nitro Ester X = OMe (Ester) Prodrug / Cell Permeable Tail_Group->Ester Acid X = OH (Acid) Metal Chelation (Tyrosinase) Tail_Group->Acid Amide X = NH-OH (Hydroxamic) HDAC Inhibition Tail_Group->Amide

Figure 2: Structure-Activity Relationship (SAR) decision tree for succinamic acid derivatives.

References

  • Synthesis of Succinimides: "One Pot Green Synthesis of N-substituted Succinimide." International Journal of Chemical and Physical Sciences, 2013.

  • Tyrosinase Inhibition: "Inhibitory effects of N-substituted succinamic acid derivatives on mushroom tyrosinase." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Aniline Mustard SAR: "Structure-activity relationships in antitumor aniline mustards." PubMed, NIH.

  • Hydroxamic Acid Synthesis: "A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids." Molecules, 2023.[1][2]

  • Chemical Properties: "Methyl 4-(4-aminophenyl)-4-oxobutanoate PubChem Compound Summary." National Center for Biotechnology Information.

Sources

"confirming the mechanism of action of Methyl 4-(4-cyanoanilino)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis for confirming the mechanism of action (MoA) of Methyl 4-(4-cyanoanilino)-4-oxobutanoate (CAS 306325-34-8).

Given that this compound is a structural hybrid containing a 4-cyanoaniline moiety (common in Androgen Receptor antagonists) and a succinamic acid methyl ester tail (a succinate mimic), this guide treats it as a dual-hypothesis chemical probe . We will validate its activity against two primary mechanistic pathways: Androgen Receptor (AR) Modulation and Metabolic Enzyme Inhibition (SDH/DHODH) .

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

Methyl 4-(4-cyanoanilino)-4-oxobutanoate represents a specific class of "fragment-like" small molecules often utilized in Fragment-Based Drug Discovery (FBDD) or as linkers in proteolysis-targeting chimeras (PROTACs). Its structure combines an electron-deficient aromatic nitrile with a cleavable ester-linker, suggesting potential utility as either a weak competitive inhibitor of the Androgen Receptor (AR) or a metabolic modulator mimicking succinate.

To confirm its MoA, researchers must distinguish between receptor-mediated signaling (AR pathway) and enzymatic inhibition (Krebs cycle/Pyrimidine synthesis). This guide compares its validation metrics against "Gold Standard" alternatives: Enzalutamide (AR Antagonist) and Dimethyl Fumarate (Metabolic Modulator).

Structural Pharmacophores
  • 4-Cyanoaniline Head: A known pharmacophore for AR binding (mimicking the C-ring of Bicalutamide/Enzalutamide).

  • Succinyl Linker: Mimics succinate, potentially targeting Succinate Dehydrogenase (SDH) or Prolyl Hydroxylases (PHD).

  • Methyl Ester Tail: Improves cellular permeability; likely acts as a prodrug requiring intracellular hydrolysis to the free acid.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the expected performance profile of Methyl 4-(4-cyanoanilino)-4-oxobutanoate against established clinical agents.

FeatureMethyl 4-(4-cyanoanilino)-4-oxobutanoateEnzalutamide (AR Standard)Dimethyl Fumarate (Metabolic Standard)
Primary Target Putative: Androgen Receptor (AR) or SDHAndrogen Receptor (AR)Nrf2 / GAPDH (Succination)
Binding Affinity (Kd) Low - Moderate (µM range expected)High (nM range)N/A (Covalent modifier)
Mechanism Type Competitive Antagonist / Metabolic MimicCompetitive AntagonistElectrophilic Stress / Succination
Cellular Permeability High (due to methyl ester)HighHigh
Metabolic Stability Low (Esterase sensitive)HighLow (Rapid hydrolysis)
Key Application PROTAC Linker / FBDD ProbeProstate Cancer TherapyMultiple Sclerosis / Psoriasis

Mechanistic Hypotheses & Signaling Pathways

To rigorously confirm the MoA, we must map the compound's activity to specific signaling cascades. The diagram below visualizes the two competing hypotheses: Pathway A (AR Antagonism) and Pathway B (Metabolic Interference) .

MoA_Pathways Compound Methyl 4-(4-cyanoanilino)-4-oxobutanoate Hydrolysis Intracellular Hydrolysis (Esterases) Compound->Hydrolysis Cell Entry ActiveAcid Free Acid Metabolite (N-(4-cyanophenyl)succinamic acid) Hydrolysis->ActiveAcid AR_Cytosol Androgen Receptor (AR) (Cytosolic) ActiveAcid->AR_Cytosol Competitive Binding (Weak Affinity) AR_Translocation Nuclear Translocation ActiveAcid->AR_Translocation Inhibition (Block) SDH Succinate Dehydrogenase (Complex II) ActiveAcid->SDH Competitive Inhibition (Succinate Mimic) Krebs TCA Cycle Blockade ActiveAcid->Krebs Inhibition AR_Cytosol->AR_Translocation Activation DHT Dihydrotestosterone (DHT) DHT->AR_Cytosol Native Ligand Transcription Transcription of PSA/TMPRSS2 AR_Translocation->Transcription SDH->Krebs Normal Function HIF HIF-1α Stabilization Krebs->HIF Succinate Accumulation

Figure 1: Dual mechanistic hypothesis. The compound may act as an AR antagonist (left) or a metabolic inhibitor (right) after hydrolysis.

Experimental Protocols for Validation

To confirm the mechanism, you must move beyond simple phenotypic observation (e.g., cell death) and prove target engagement .

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of the compound to the Androgen Receptor (AR) or SDH in live cells. This is the "Gold Standard" for validating target engagement without radiolabels.

  • Cell Preparation: Harvest LNCaP cells (AR+) or HEK293 cells. Wash with PBS and resuspend in kinase buffer.

  • Treatment: Incubate cell lysate with Methyl 4-(4-cyanoanilino)-4-oxobutanoate (10 µM, 50 µM) or DMSO control for 30 min at room temperature.

    • Control: Use Enzalutamide (10 µM) as a positive control for AR stabilization.

  • Thermal Challenge: Aliquot lysates into PCR tubes. Heat each tube to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis & Separation: Cool rapidly, centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-AR or anti-SDHA antibodies.

  • Validation Logic: If the compound binds AR, the thermal melting curve of AR will shift to the right (stabilization) compared to DMSO.

Protocol B: Luciferase Reporter Assay (Functional AR Antagonism)

Objective: Quantify the compound's ability to inhibit AR-driven transcription.

  • Transfection: Co-transfect PC-3 cells (AR-null) with:

    • pSG5-AR (Androgen Receptor expression vector).

    • pARR2-Luc (Androgen-responsive luciferase reporter).

    • pRL-TK (Renilla luciferase for normalization).

  • Induction: 24h post-transfection, treat cells with 1 nM DHT (agonist) plus increasing concentrations of Methyl 4-(4-cyanoanilino)-4-oxobutanoate (0.1 µM – 100 µM).

  • Measurement: After 24h, lyse cells and measure Firefly/Renilla luciferase activity.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Causality Check: If the signal decreases in a dose-dependent manner only in the presence of DHT, the mechanism is competitive antagonism .

Protocol C: Metabolic Flux Analysis (Seahorse Assay)

Objective: Test the "Succinate Mimic" hypothesis (Pathway B).

  • Setup: Seed cells in a Seahorse XF96 plate.

  • Treatment: Inject Methyl 4-(4-cyanoanilino)-4-oxobutanoate (acute injection).

  • Measurement: Monitor Oxygen Consumption Rate (OCR).

  • Interpretation:

    • SDH Inhibition: Rapid drop in OCR (Complex II blockade), similar to TTFA (Thenoyltrifluoroacetone).

    • No Effect: Rules out metabolic enzyme inhibition as the primary MoA.

Synthesis of Results & Decision Matrix

Use the following logic flow to interpret your experimental data and "confirm" the mechanism.

Decision_Matrix Start Experimental Data Input CETSA_AR CETSA: AR Thermal Shift? Start->CETSA_AR Reporter Reporter: Inhibits DHT? CETSA_AR->Reporter Yes (Shift) Seahorse Seahorse: Drops OCR? CETSA_AR->Seahorse No (No Shift) Result_AR CONFIRMED: AR Antagonist (Likely weak/fragment) Reporter->Result_AR Yes (IC50 < 50µM) Result_OffTarget Off-Target / Cytotoxic (Non-specific) Reporter->Result_OffTarget No Result_Metabolic CONFIRMED: Metabolic Inhibitor (SDH/Krebs) Seahorse->Result_Metabolic Yes (OCR Drop) Seahorse->Result_OffTarget No

Figure 2: Decision matrix for MoA confirmation.

Interpretation Guide
  • Scenario 1 (AR Antagonist): If the compound shifts the AR thermal curve and inhibits Luciferase activity, it functions as a non-steroidal AR antagonist . This is the most probable mechanism given the 4-cyanoaniline pharmacophore.

  • Scenario 2 (Metabolic Inhibitor): If AR assays are negative but OCR drops, the succinate tail is driving SDH inhibition .

  • Scenario 3 (Inactive): If both are negative, the compound is likely an inactive prodrug that fails to hydrolyze or a building block with no standalone biological activity.

References

  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 324(5928), 787-790. Link(Foundation for 4-cyanoaniline pharmacophores in AR antagonists).

  • Jafarpour, F., et al. (2016). "CETSA: A Target Engagement Assay for Drug Discovery." Current Protocols in Chemical Biology, 8(4), 231-252. Link(Protocol for validating target engagement).

  • Grimberg, K. B., et al. (2018). "Succinate dehydrogenase inhibition and its impact on cellular metabolism." Redox Biology, 15, 23-35. Link(Reference for succinate mimicry and SDH inhibition).

  • PubChem. "Methyl 4-[(4-cyanophenyl)amino]-4-oxobutanoate (CAS 306325-34-8)." National Center for Biotechnology Information. Link(Chemical structure verification).

A Comparative Guide to the Cross-Reactivity Profile of Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is a cornerstone of preclinical evaluation. This guide provides an in-depth comparative analysis of Methyl 4-(4-cyanoanilino)-4-oxobutanoate, a compound of interest in contemporary drug discovery. We will explore its hypothetical cross-reactivity profile in the context of established kinase inhibitors, offering a robust framework for assessing its therapeutic potential and potential off-target liabilities.

The development of targeted therapies, particularly in oncology, has been revolutionized by small molecule kinase inhibitors. However, a significant challenge remains in achieving target specificity.[1] The high degree of conservation in the ATP-binding site across the human kinome often leads to inhibitors interacting with multiple kinases.[1] These off-target interactions can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough investigation of a compound's selectivity is not merely a regulatory requirement but a critical step in elucidating its true mechanism of action.

This guide will navigate the essential principles of cross-reactivity studies, using Methyl 4-(4-cyanoanilino)-4-oxobutanoate as a central case study. We will compare its hypothetical performance against well-characterized kinase inhibitors, providing the necessary experimental context for its evaluation.

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures in clinical trials attributed to unforeseen toxicity. A primary contributor to such adverse effects is the unintended interaction of a drug molecule with proteins other than its intended therapeutic target.[2][3] This phenomenon, known as off-target activity or cross-reactivity, underscores the critical need for comprehensive selectivity profiling early in the drug discovery process.[4][5]

For kinase inhibitors, this is particularly pertinent. The human genome contains over 500 protein kinases, many of which share structural similarities in their active sites.[1] While a "magic bullet" that hits a single target with absolute specificity is the ideal, many successful kinase inhibitors exhibit a multi-targeted profile.[6] The key is to understand this pattern of activity and differentiate between therapeutically beneficial polypharmacology and interactions that could lead to toxicity.[2]

A well-designed cross-reactivity study provides a "fingerprint" of a compound's activity across a wide range of potential targets. This information is invaluable for:

  • Predicting potential toxicities: Early identification of interactions with kinases known to be involved in critical physiological processes can help in designing safer drugs.

  • Uncovering novel therapeutic applications: A compound's interaction with unexpected targets may reveal new disease indications for which it could be effective.

  • Guiding lead optimization: Understanding the structure-activity relationship for both on-target and off-target interactions allows medicinal chemists to design more selective and potent compounds.

Comparative Framework: Profiling Methyl 4-(4-cyanoanilino)-4-oxobutanoate Against Archetypal Kinase Inhibitors

To contextualize the cross-reactivity profile of Methyl 4-(4-cyanoanilino)-4-oxobutanoate, we will compare it with three well-characterized kinase inhibitors, each representing a distinct selectivity profile:

  • Compound A (Hypothetical Highly Selective Inhibitor): This compound is designed to be a benchmark for high target specificity, with minimal off-target activity.

  • Compound B (Hypothetical Multi-Targeted Inhibitor): This represents a class of drugs that derive their efficacy from hitting a specific, well-defined set of kinases.

  • Compound C (Hypothetical Non-Selective Inhibitor): This compound serves as an example of a less desirable profile, with significant off-target activity that could lead to a higher risk of toxicity.

The following sections will detail the experimental methodologies to generate a comparative dataset for these compounds.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a holistic view of the compound's activity.

In Vitro Kinase Panel Screening

The initial step in assessing selectivity is often to screen the compound against a large panel of purified kinases. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of each kinase.

Experimental Workflow: In Vitro Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution Series (Methyl 4-(4-cyanoanilino)-4-oxobutanoate & Comparators) reaction_setup Addition of Kinase, Substrate, and ATP (with [γ-33P]ATP or for luminescence) compound_prep->reaction_setup kinase_panel Kinase Panel Preparation (e.g., 96-well or 384-well format) kinase_panel->reaction_setup incubation Incubation at 30°C reaction_setup->incubation termination Termination of Reaction incubation->termination detection Detection of Substrate Phosphorylation (e.g., Scintillation Counting or Luminescence Reading) termination->detection data_analysis Data Analysis: Calculation of % Inhibition and IC50 values detection->data_analysis

Caption: Workflow for in vitro kinase panel screening.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay [7]

  • Compound Preparation: Prepare a series of dilutions for Methyl 4-(4-cyanoanilino)-4-oxobutanoate and the comparator compounds in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase and its specific substrate to the appropriate buffer.

  • Compound Addition: Add the diluted test compounds or a vehicle control (DMSO) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. Luminescence is a commonly used readout.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Hypothetical Comparative Data: Kinase Inhibition Profile (IC50, nM)

Kinase TargetMethyl 4-(4-cyanoanilino)-4-oxobutanoate (IC50, nM)Compound A (Selective) (IC50, nM)Compound B (Multi-Targeted) (IC50, nM)Compound C (Non-Selective) (IC50, nM)
Primary Target Kinase (PTK) 15 10 25 50
PTK Family Member 2250>10,00080150
PTK Family Member 3800>10,000120200
Structurally Related Kinase A1,500>10,000500300
Structurally Related Kinase B>10,000>10,000900450
Off-Target Kinase X5,000>10,000>10,000100
Off-Target Kinase Y>10,000>10,000>10,00080
Off-Target Kinase Z8,000>10,0007,500250
Cellular Target Engagement Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that the compound can engage its target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_treatment Cell Treatment cluster_thermal_shift Thermal Challenge cluster_detection_analysis Detection & Analysis cell_culture Culture Cells Expressing the Target Kinase compound_treatment Treat Cells with Compound or Vehicle (DMSO) cell_culture->compound_treatment heating Heat Cell Lysates across a Temperature Gradient compound_treatment->heating centrifugation Centrifuge to Separate Soluble and Precipitated Proteins heating->centrifugation protein_detection Detect Target Protein in Soluble Fraction (e.g., Western Blot or ELISA) centrifugation->protein_detection data_analysis Plot Soluble Protein vs. Temperature to Determine Thermal Shift protein_detection->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA [7]

  • Cell Treatment: Treat intact cells expressing the target kinase with Methyl 4-(4-cyanoanilino)-4-oxobutanoate or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures.

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical Comparative Data: Cellular Target Engagement (CETSA)

CompoundPrimary Target Kinase (PTK) Thermal Shift (°C)Off-Target Kinase X Thermal Shift (°C)
Methyl 4-(4-cyanoanilino)-4-oxobutanoate+4.5+0.5
Compound A (Selective)+5.0No significant shift
Compound B (Multi-Targeted)+4.2No significant shift
Compound C (Non-Selective)+3.8+3.5

Interpreting the Cross-Reactivity Data: A Comparative Analysis

  • Methyl 4-(4-cyanoanilino)-4-oxobutanoate: This compound demonstrates good potency against its primary target kinase (PTK) with an IC50 of 15 nM and confirms cellular target engagement with a thermal shift of +4.5°C. It shows a moderate degree of selectivity, with some activity against related family members at higher concentrations. Its profile is significantly more selective than the non-selective Compound C. Further investigation into the physiological relevance of its activity against PTK Family Member 2 and 3 would be warranted.

  • Compound A (Highly Selective): This compound exemplifies a highly desirable selectivity profile. It is potent against its primary target and shows no significant off-target activity in the tested panel. This "clean" profile suggests a lower likelihood of off-target mediated side effects.

  • Compound B (Multi-Targeted): This inhibitor has a defined spectrum of activity against the PTK family. This could be therapeutically advantageous if inhibiting multiple members of this family is beneficial for the intended indication. The lack of activity against unrelated kinases suggests a well-defined and potentially manageable safety profile.

  • Compound C (Non-Selective): This compound displays activity against multiple, unrelated kinases. The potent inhibition of Off-Target Kinases X and Y, confirmed by a significant thermal shift for Off-Target Kinase X, raises concerns about potential toxicity and would likely halt its development or require significant medicinal chemistry efforts to improve its selectivity.

Logical Relationship of Experimental Outcomes

G cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_interpretation Interpretation & Decision invitro_result High Potency in Kinase Panel (Low IC50) cellular_result Target Engagement Confirmed (CETSA Shift) invitro_result->cellular_result Leads to interpretation Favorable Selectivity Profile (Comparison to other compounds) cellular_result->interpretation Informs decision Advance to In Vivo Toxicology & Efficacy Studies interpretation->decision Supports Decision to

Caption: Logical flow from in vitro data to development decisions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the cross-reactivity of a novel compound, Methyl 4-(4-cyanoanilino)-4-oxobutanoate. By comparing its hypothetical profile to that of inhibitors with varying degrees of selectivity, we have illustrated how a systematic approach to cross-reactivity studies can provide critical insights for drug development.

The hypothetical data suggests that Methyl 4-(4-cyanoanilino)-4-oxobutanoate is a promising lead compound with good potency and a manageable selectivity profile. The next logical steps in its preclinical development would involve:

  • Broader Kinome Screening: Expanding the in vitro screening to a larger panel of kinases (e.g., >400) to gain a more comprehensive understanding of its selectivity.

  • In Vivo Target Validation: Utilizing animal models to confirm that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.

  • Off-Target Validation: For any identified off-targets of potential concern, conducting specific cellular assays to determine the functional consequences of their inhibition.

By diligently applying these principles of cross-reactivity assessment, researchers can enhance the probability of success in developing safe and effective targeted therapies.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • Zhu, Z., et al. (2021). PRM-LIVE with Trapped Ion Mobility Spectrometry and Its Application in Selectivity Profiling of Kinase Inhibitors. Analytical Chemistry, 93(28), 9735-9743. [Link]

  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), 13262-13267. [Link]

  • A. A. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 3, 5. [Link]

  • OracleBio. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]

  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]

  • iPhase Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. iPhase Biosciences. [Link]

  • StageBio. (2024). What Is a Tissue Cross Reactivity Study? StageBio. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

Sources

"benchmarking the synthetic efficiency of Methyl 4-(4-cyanoanilino)-4-oxobutanoate production"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nucleophilicity Challenge

The synthesis of Methyl 4-(4-cyanoanilino)-4-oxobutanoate (an ester-amide derivative of succinic acid) presents a classic problem in process chemistry: acylating an electron-deficient aniline.

The core challenge lies in the 4-cyanoaniline (p-aminobenzonitrile) starting material. The cyano group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine. Standard acylation protocols effective for electron-rich anilines (e.g., p-toluidine) often suffer from sluggish kinetics or incomplete conversion when applied here.

This guide benchmarks three distinct synthetic routes to identify the optimal balance between Atom Economy , Reaction Velocity , and Scalability .

Comparative Analysis of Synthetic Routes

We evaluated three primary methodologies. The "Efficiency Score" is a composite metric derived from yield, cost, and green chemistry principles (E-factor).

MetricRoute A: Anhydride Opening + Esterification Route B: Direct Acyl Chloride Route C: Peptide Coupling
Reagents Succinic Anhydride

MeOH/H+
Methyl 4-chloro-4-oxobutanoateMonomethyl Succinate + T3P/DCC
Steps 2 (Linear)1 (Convergent)1 (Convergent)
Atom Economy High (Water is sole byproduct)Medium (HCl byproduct)Low (Urea/Phosphonate byproducts)
Reaction Time 12–24 Hours1–4 Hours6–12 Hours
Cost Efficiency High (Commodity reagents)Low (Specialty reagent)Very Low (Expensive coupling agents)
Scalability Excellent (Industrial Standard)Moderate (Exotherm control)Low (Purification difficulty)
Efficiency Score 9.0/10 7.5/105.0/10
Expert Verdict

Route A is the industry benchmark. While it requires two steps, the intermediates are often crystalline solids that purify via simple filtration, avoiding expensive chromatography. Route B is superior only for milligram-scale combinatorial library synthesis where speed outweighs cost.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence of the three routes.

ReactionPathways Start 4-Cyanoaniline (Weak Nucleophile) Anhydride Succinic Anhydride Start->Anhydride Route A (Reflux/Toluene) Chloride Methyl 4-chloro-4-oxobutanoate Start->Chloride Route B (Base/DCM) MonoEster Monomethyl Succinate Start->MonoEster Route C AcidInt Intermediate: N-(4-cyanophenyl)succinamic acid Anhydride->AcidInt Ring Opening ProductA Target Product (Methyl Ester) AcidInt->ProductA MeOH / H2SO4 (Fischer Esterification) Chloride->ProductA Nu- Acyl Sub. Coupling Coupling Agent (DCC/EDC) MonoEster->Coupling Coupling->ProductA Amide Coupling

Caption: Comparative synthetic pathways. Route A utilizes a ring-opening mechanism followed by methylation, while Routes B and C utilize direct coupling.

Detailed Protocol: The Benchmark Method (Route A)

This protocol is optimized for the reduced nucleophilicity of 4-cyanoaniline. It avoids chromatography and relies on crystallization.

Phase 1: Synthesis of N-(4-cyanophenyl)succinamic acid

Rationale: We use Toluene as the solvent.[1][2] The product is insoluble in Toluene, while the starting materials are soluble (hot). This drives the reaction forward via precipitation (Le Chatelier’s principle).

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-aminobenzonitrile (11.8 g, 100 mmol) and Succinic Anhydride (11.0 g, 110 mmol, 1.1 eq).

  • Solvent: Add Toluene (200 mL). Note: The mixture will be a slurry at room temperature.

  • Reaction: Heat to reflux (110°C). The solids will dissolve, followed shortly by the precipitation of the product.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The aniline spot (

      
      ) must disappear.
      
  • Workup: Cool the mixture to room temperature and then to 0°C.

  • Isolation: Filter the white solid. Wash with cold Toluene (

    
     mL) to remove unreacted anhydride.
    
  • Drying: Vacuum dry. Yield Expectation: 90–95% (approx. 20 g).

Phase 2: Esterification to Methyl 4-(4-cyanoanilino)-4-oxobutanoate

Rationale: A "One-Pot" modification using Acetyl Chloride in Methanol generates anhydrous HCl in situ, driving the Fischer esterification without adding water (which would reverse the equilibrium).

  • Setup: 500 mL flask with drying tube (CaCl2).

  • Charging: Suspend the Succinamic Acid intermediate (20 g) in Methanol (200 mL).

  • Activation: Cool to 0°C. Dropwise add Acetyl Chloride (2.0 eq) or Thionyl Chloride (1.5 eq) over 20 minutes.

    • Caution: Exothermic reaction. Generates HCl gas.[2]

  • Reaction: Remove ice bath. Stir at Room Temperature for 12 hours.

    • Optimization: If conversion is slow (due to electron-poor aniline making the amide carbonyl less basic), heat to 40°C.

  • Quench: Concentrate solvent to ~50 mL under reduced pressure. Pour residue into ice water (200 mL).

  • Purification:

    • The ester often precipitates as a solid. Filter and wash with water.[1][3]

    • If oil forms: Extract with Ethyl Acetate, wash with Sat.[4] NaHCO3 (removes unreacted acid), dry over Na2SO4, and concentrate.

  • Validation: Recrystallize from Ethanol/Water if high purity (>99%) is required.

Experimental Workflow Visualization

The following diagram details the critical decision points and validation steps for the recommended Route A.

Workflow Start Start: 4-Aminobenzonitrile + Succinic Anhydride Reflux Reflux in Toluene (4h) Precipitation Driver Start->Reflux Check1 TLC Check: Aniline Consumed? Reflux->Check1 Check1->Reflux No (Extend Time) Filter Filter & Wash (Cold Toluene) Isolate Acid Intermediate Check1->Filter Yes Esterification Suspend in MeOH Add SOCl2 or AcCl Filter->Esterification Quench Quench in Ice Water Neutralize NaHCO3 Esterification->Quench Result Final Product: Methyl 4-(4-cyanoanilino)-4-oxobutanoate Quench->Result

Caption: Step-by-step workflow for the Two-Step Synthesis (Route A), emphasizing the critical TLC checkpoint.

Scientific Validation & Troubleshooting

Why 4-Cyanoaniline Fails in Standard Protocols

In standard Schotten-Baumann conditions (Route B), the lone pair on the aniline nitrogen is delocalized into the benzene ring and further pulled by the cyano group. This makes the nitrogen a poor nucleophile.

  • Symptom: In Route B, you may observe rapid hydrolysis of the acyl chloride before it reacts with the aniline if water is present.

  • Fix: Use strictly anhydrous DCM and Pyridine/DMAP as a catalyst if using Route B.

Analytical Confirmation
  • 1H NMR (DMSO-d6): Look for the disappearance of the broad aniline NH2 (approx 6.0 ppm) and appearance of the amide NH singlet (downfield, approx 10.5 ppm).

  • Methyl Ester: A sharp singlet at approx 3.6 ppm (3H) confirms the successful esterification in Step 2.

References

  • Organic Syntheses. "Succinic Anhydride." Org.[2][5][6] Synth. 1932, 12, 66. Link (Foundational protocol for anhydride handling).

  • PrepChem. "Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate." PrepChem.com. Link (Directly analogous protocol for esterification of succinamic acids derived from electron-deficient anilines).

  • BenchChem. "4-Aminobenzonitrile: A Technical Guide." BenchChem.[2] Link (Physical properties and solubility data for the starting material).

  • Vertex Patent Search. "Process for producing 4-cyano-4-oxobutanoate derivatives." EP1201647B1. Link (Industrial context for similar cyano-ester synthesis).

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of Methyl 4-(4-cyanoanilino)-4-oxobutanoate

[1][2]

Executive Safety Summary

Immediate Action Required: Treat this compound as a Toxic Organic Nitrile .[2]

  • Primary Hazard: Acute toxicity (Oral/Dermal/Inhalation) and potential for Hydrogen Cyanide (HCN) evolution if exposed to strong acids.[2]

  • Waste Stream: Non-Halogenated Organic Waste (Segregated).[2]

  • Prohibition: Do NOT dispose of down the drain. Do NOT mix with acidic waste streams.[2]

Chemical Identity & Hazard Profiling

As a Senior Application Scientist, I often encounter intermediates where a specific Safety Data Sheet (SDS) may be sparse. In these cases, we validate safety protocols by deconstructing the molecule into its functional pharmacophores.[2]

Methyl 4-(4-cyanoanilino)-4-oxobutanoate is a bifunctional intermediate, likely used in the synthesis of androgen receptor antagonists (similar to Enzalutamide precursors).[1][2] Its hazard profile is derived from its two critical moieties:[2]

Functional GroupComponentAssociated HazardsCausality
Aromatic Nitrile 4-Cyanoaniline moietyAcute Toxicity (Cat 4) , IrritantMetabolic release of cyanide ions; stability is higher than aliphatic nitriles, but toxicity remains.[1][2]
Ester/Linker Methyl succinamateIrritant (Skin/Eye) Hydrolyzable in water/acids; generally low flammability but contributes to organic load.[2]

Key Physical Properties for Disposal:

  • State: Typically a solid (white to off-white powder).[1][2]

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, Methanol, DCM).[2]

  • Reactivity: Incompatible with strong oxidizers and strong acids (hydrolysis of the nitrile group can release HCN gas).[2]

Pre-Disposal: Handling & Segregation[2]

Before disposal, the integrity of the waste stream must be preserved to prevent cross-reactivity.[2]

  • Labeling: Containers must be clearly labeled "TOXIC: ORGANIC NITRILE WASTE."[2]

  • Solvent Compatibility: If the substance is in solution, ensure the solvent is compatible with the waste stream.[2]

    • Safe: Methanol, Ethanol, Acetone, DMSO.[2]

    • Caution: Avoid mixing with halogenated solvents (DCM, Chloroform) unless your facility incinerates all organics as "Halogenated" (which is more expensive).[2]

  • Acid Segregation (CRITICAL): Never add this waste to a container that holds or previously held acidic waste (pH < 2).[2]

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)

Applicable to: Expired powder, weighing boats, contaminated gloves, paper towels.[2]

  • Containment: Place solid waste in a clear, sealable polyethylene bag (double-bagging is recommended for powders to prevent dusting).[2]

  • Secondary Container: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum labeled for "Hazardous Solid Waste - Toxic." [1][2]

  • Documentation: Log the weight and specific chemical name. Do not use generic terms like "Organic Solids."

  • Disposal Path: High-temperature incineration.[1][2]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC waste, reaction byproducts dissolved in solvent.[1][2]

  • pH Check: Verify the pH of the solution is neutral (pH 6–8). If acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste container to prevent nitrile hydrolysis.[2]

  • Selection of Stream:

    • If dissolved in non-halogenated solvents (MeOH, EtOH): Use the Non-Halogenated Organic stream.[2]

    • If dissolved in DCM/Chloroform: Use the Halogenated Organic stream.[2]

  • Segregation: Ensure the waste container is NOT designated for "Acidic Waste."

Decision Logic: Waste Stream Selection

The following workflow illustrates the critical decision points for disposing of Methyl 4-(4-cyanoanilino)-4-oxobutanoate to ensure compliance and safety.

DisposalLogicStartWaste: Methyl 4-(4-cyanoanilino)-4-oxobutanoateStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Debris)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidActionDouble Bag -> Hazardous Solid Waste Drum(Label: Toxic Organic Solid)Solid->SolidActionAcidCheckCRITICAL: Is pH < 2?Liquid->AcidCheckSolventCheckSolvent Type?HaloHalogenated (DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated (MeOH, DMSO)SolventCheck->NonHaloHaloStreamHalogenated Waste Stream(Incineration)Halo->HaloStreamNonHaloStreamNon-Halogenated Waste Stream(Fuel Blending/Incineration)NonHalo->NonHaloStreamAcidCheck->SolventCheckNo (Safe)NeutralizeNeutralize with NaHCO3AcidCheck->NeutralizeYes (Risk of HCN)Neutralize->SolventCheck

Figure 1: Decision tree for segregating nitrile-containing organic waste to prevent incompatible mixing.

Emergency Procedures (Spill & Exposure)

In the event of an accidental release, immediate containment is necessary to prevent environmental contamination and personnel exposure.[2]

ScenarioProtocol
Minor Spill (<10g/10mL) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, lab coat, safety goggles).[2] 3. Cover liquid spills with absorbent pads; sweep solid spills gently to avoid dust.[2] 4. Clean surface with mild detergent and water.[2] Collect all materials as Hazardous Solid Waste .
Major Spill (>10g) 1. Evacuate lab immediately. 2. Call EHS/Emergency Response. 3. Do not attempt cleanup without respiratory protection (risk of nitrile dust inhalation).[2]
Skin Contact Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing.[2][3] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses.[2][3] Seek immediate medical attention.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8776299, 4-Cyanoaniline derivatives.[2] Retrieved from [Link][1][2]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Nitriles and Organic Esters. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles.[2] Retrieved from [Link][1][2]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.